(Decahydro-naphthalen-1-YL)-acetic acid
Description
The exact mass of the compound (Decahydro-naphthalen-1-YL)-acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 33961. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (Decahydro-naphthalen-1-YL)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Decahydro-naphthalen-1-YL)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c13-12(14)8-10-6-3-5-9-4-1-2-7-11(9)10/h9-11H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZILGJHQBKWXGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCC2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30956167 | |
| Record name | (Decahydronaphthalen-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34681-29-3 | |
| Record name | NSC33961 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Decahydronaphthalen-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30956167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Saturated Analogs of 1-Naphthaleneacetic Acid: A Technical Guide to Synthesis, Bio-evaluation, and Structure-Activity Relationships
Abstract
1-Naphthaleneacetic acid (NAA) is a widely utilized synthetic auxin, critical in agriculture and horticulture for its potent plant growth-regulating properties.[1] The aromatic naphthalene ring is a key feature of its molecular structure. This technical guide delves into the synthesis and biological evaluation of saturated analogs of NAA, primarily focusing on decahydro-1-naphthaleneacetic acid (DHNAA), also known as decalin-1-acetic acid. By exploring the impact of saturating the naphthalene ring system, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that govern the auxin activity of this class of compounds. This guide provides detailed synthetic strategies, protocols for biological evaluation, and an analysis of the causal relationships between molecular structure and auxin response.
Introduction: The Rationale for Exploring Saturated NAA Analogs
1-Naphthaleneacetic acid (NAA) is a synthetic phytohormone belonging to the auxin class of plant growth regulators.[2] Its biological effects, which include promoting root initiation, cell division, and fruit development, are well-documented.[3] Like the principal natural auxin, indole-3-acetic acid (IAA), NAA's mechanism of action is believed to involve its perception by specific auxin receptors, such as the TIR1/AFB F-box proteins, which leads to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes.[4][5]
The naphthalene ring of NAA is a critical component of its pharmacophore, contributing to its stability and receptor affinity. The exploration of saturated analogs, where the aromatic naphthalene ring is replaced by a decahydronaphthalene (decalin) system, is driven by several key scientific questions:
-
Role of Aromaticity: To what extent is the planarity and π-electron system of the naphthalene ring essential for auxin activity? Saturation of the ring system allows for a direct assessment of the contribution of aromaticity to receptor binding and biological function.
-
Conformational Flexibility: The decalin ring system can exist in various stereoisomeric forms (e.g., cis- and trans-decalin), each with distinct three-dimensional conformations. This provides a valuable tool for probing the steric requirements of the auxin receptor binding pocket.
-
Physicochemical Properties: Saturation of the aromatic ring alters the lipophilicity, solubility, and metabolic stability of the molecule. These changes can have profound effects on its uptake, transport, and persistence in plant tissues.
This guide will provide a detailed exploration of the synthesis of decahydro-1-naphthaleneacetic acid, present robust protocols for evaluating its auxin-like activity, and synthesize the findings into a coherent structure-activity relationship analysis.
Synthesis of Decahydro-1-Naphthaleneacetic Acid (DHNAA)
The synthesis of decahydro-1-naphthaleneacetic acid can be approached through two primary routes: the catalytic hydrogenation of 1-naphthaleneacetic acid or the synthesis from a pre-hydrogenated decalin precursor. The former is a more direct approach and will be the focus of this section.
Catalytic Hydrogenation of 1-Naphthaleneacetic Acid
This method involves the direct saturation of the naphthalene ring of NAA using a heterogeneous catalyst under a hydrogen atmosphere. The choice of catalyst and reaction conditions is critical to achieve complete hydrogenation without affecting the carboxylic acid moiety.
Experimental Protocol: Synthesis of Decahydro-1-Naphthaleneacetic Acid
-
Catalyst Preparation: A 5% Rhodium-on-alumina catalyst is recommended for its high activity in aromatic ring hydrogenation.
-
Reaction Setup:
-
In a high-pressure autoclave reactor, add 1-naphthaleneacetic acid (1.0 eq).
-
Add the 5% Rh/Al2O3 catalyst (5-10 mol%).
-
Add a suitable solvent, such as acetic acid or ethanol.
-
-
Hydrogenation:
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 50-100 atm.
-
Heat the reaction mixture to 80-120°C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring hydrogen uptake. The reaction is typically complete within 12-24 hours.
-
-
Workup and Purification:
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield decahydro-1-naphthaleneacetic acid as a mixture of stereoisomers.
-
It is important to note that the hydrogenation of naphthalene can proceed through a tetralin (tetrahydronaphthalene) intermediate and can result in a mixture of cis- and trans-decalin isomers.[6][7] The ratio of these isomers can be influenced by the choice of catalyst and reaction conditions.
Diagram of the Synthetic Pathway
Caption: Workflow for the biological evaluation of DHNAA.
Structure-Activity Relationship (SAR) Analysis
The SAR for NAA and its saturated analogs is crucial for understanding the molecular requirements for auxin activity. Based on established principles of auxin biology, we can predict the following relationships:
-
Importance of the Carboxylic Acid Group: The carboxylic acid side chain is an absolute requirement for auxin activity. It is involved in key interactions with the auxin receptor.
-
Role of the Ring System: The nature of the carbocyclic ring system is a primary determinant of activity. The planarity and aromaticity of the naphthalene ring in NAA are thought to be important for high-affinity binding to the auxin receptor.
-
Impact of Saturation: The saturation of the naphthalene ring to a decalin system is expected to significantly reduce or abolish auxin activity. This is because the non-planar, flexible decalin ring may not fit into the auxin receptor's binding pocket in the same way as the planar naphthalene ring.
-
Stereochemistry of the Decalin Ring: The different stereoisomers of DHNAA (e.g., cis- and trans-decalin derivatives) will likely exhibit different levels of biological activity. This is because the spatial arrangement of the acetic acid side chain relative to the decalin ring will vary between isomers, leading to different interactions with the receptor.
Table 1: Predicted Auxin Activity of NAA and its Saturated Analogs
| Compound | Ring System | Predicted Auxin Activity | Rationale |
| 1-Naphthaleneacetic Acid (NAA) | Naphthalene (Aromatic) | High | Planar aromatic system allows for optimal receptor binding. |
| Decahydro-1-naphthaleneacetic Acid (DHNAA) | Decalin (Saturated) | Low to Inactive | Non-planar, flexible ring system likely disrupts receptor binding. |
Conclusion and Future Directions
The exploration of saturated analogs of 1-naphthaleneacetic acid provides valuable insights into the structural requirements for auxin activity. The synthesis of decahydro-1-naphthaleneacetic acid and its subsequent biological evaluation are critical steps in elucidating the role of the aromatic ring system in NAA's function as a plant growth regulator.
Future research should focus on:
-
Separation and Characterization of DHNAA Isomers: The separation of the different stereoisomers of DHNAA and the determination of their absolute configurations are essential for a detailed SAR analysis.
-
Computational Modeling: Molecular docking studies of NAA and DHNAA isomers with the auxin receptor (TIR1) could provide a theoretical basis for the observed differences in biological activity.
-
Synthesis of Partially Saturated Analogs: The synthesis and evaluation of tetralin-based analogs of NAA (tetralin-1-acetic acid) could provide further insights into the gradual effects of ring saturation on auxin activity.
By systematically modifying the structure of NAA and evaluating the biological consequences, we can gain a deeper understanding of the molecular mechanisms of auxin action, which can inform the design of novel plant growth regulators with improved efficacy and selectivity.
References
-
Imperial College London. (2011). Protocols Auxin. 2011.igem.org. [Link]
-
Biology Discussion. (n.d.). Bioassay of Phytohormones | Botany. [Link]
-
Biology Discussion. (2016, February 24). Top 12 Experiments on Growth Regulators in Plants. [Link]
-
ResearchGate. (n.d.). Auxins and Cytokinins in Plant Biology: Methods and Protocols. [Link]
-
LookChem. (n.d.). Cas 86-87-3,1-Naphthalene acetic acid. [Link]
-
Chemistry Stack Exchange. (2021, May 11). Synthesis of 1-naphthaleneacetic acid: Methods. [Link]
-
University of Birmingham. (2021, November 28). Comparative study on the hydrogenation of naphthalene over both Al2O3supported Pd and NiMo catalysts. [Link]
-
PMC. (n.d.). Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity. [Link]
-
ResearchGate. (n.d.). Catalytic performance for the hydrogenation of naphthalene over catalysts. [Link]
-
PMC. (n.d.). Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst. [Link]
-
Anti-Cancer Agents in Medicinal Chemistry. (n.d.). An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents. [Link]
-
SpringerLink. (n.d.). Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants. [Link]
-
MDPI. (2020, October 20). Selective Hydrogenation of Naphthalene over γ-Al 2 O 3 -Supported NiCu and NiZn Bimetal Catalysts. [Link]
-
PubMed. (n.d.). Structure activity relationships of selected naphthalene derivatives. [Link]
-
Wikipedia. (n.d.). 1-Naphthaleneacetic acid. [Link]
-
INIS-IAEA. (2025, January 13). Synthesis of 14C-labelled 1-naphthaleneacetic acid. [Link]
-
PubMed. (n.d.). Auxin receptors and plant development: a new signaling paradigm. [Link]
-
PMC. (n.d.). Auxin Activity: Past, present, and Future. [Link]
-
Arabian Journal of Chemistry. (2024, March 26). Design, synthesis of N-thianyl indole acetamide derivatives as potential plant growth regulator. [Link]
-
MDPI. (2023, July 6). Opposite Auxin Dynamics Determine the Gametophytic and Embryogenic Fates of the Microspore. [Link]
-
International Scientific Organization. (n.d.). Plant growth regulators (PGRs) and their applications: A review. [Link]
-
PubMed. (2024, January 15). In situ separation and visualization of isomeric auxin derivatives in Arabidopsis by ion mobility mass spectrometry imaging. [Link]
-
Drug Design Org. (2005, May 15). Structure Activity Relationships. [Link]
-
ResearchGate. (2025, August 9). Exploration of Structure-Activity Relationship Determinants in Analogue Series. [Link]
-
Dove Press. (2020, May 26). Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. [Link]
-
ScienceDirect. (2014, January 1). Synthesis and biological evaluation of the pirfenidone derivatives as antifibrotic agents. [Link]
-
MDPI. (2025, June 16). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. [Link]
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- 7. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Difference between 1-naphthylacetic acid and decahydronaphthylacetic acid
Technical Whitepaper: Comparative Analysis of 1-Naphthylacetic Acid and Decahydronaphthylacetic Acid
Executive Summary
This guide delineates the structural, physicochemical, and functional divergences between 1-Naphthylacetic Acid (1-NAA) and its fully saturated analog, Decahydronaphthylacetic Acid (DHNAA) . While 1-NAA is a commercially vital synthetic auxin used globally in agriculture, DHNAA serves primarily as a negative control in Structure-Activity Relationship (SAR) studies and a specialized intermediate in lipophilic drug design. The core distinction lies in the aromaticity of the ring system: the planar,
Part 1: Structural & Physicochemical Divergence
The fundamental difference between these two compounds is the geometry and electronic nature of the bicyclic core.
Structural Topology
-
1-NAA (Aromatic): Features a planar naphthalene ring. The molecule is rigid and flat, allowing it to intercalate between protein residues (specifically Phenylalanine) in the TIR1 auxin receptor.
-
DHNAA (Alicyclic): Features a decahydronaphthalene (decalin) core. This system is non-planar . The two fused cyclohexane rings adopt "chair" conformations.
-
Stereoisomerism: DHNAA exists as distinct stereoisomers based on the ring fusion (cis-decalin vs. trans-decalin). Trans-decalin is rigid and flat-ish but buckled; cis-decalin is flexible. This steric bulk prevents the "lock-and-key" fit required for auxin signaling.
-
Physicochemical Property Matrix[1]
| Property | 1-Naphthylacetic Acid (1-NAA) | Decahydronaphthylacetic Acid (DHNAA) |
| Molecular Formula | ||
| Molecular Weight | 186.21 g/mol | 196.29 g/mol |
| Hybridization | ||
| UV-Vis Absorption | Strong absorption (Aromatic | Transparent (No chromophore >200nm) |
| Solubility (Water) | Moderate (~0.4 g/L) | Low (Highly Lipophilic) |
| LogP (Lipophilicity) | ~2.6 | ~3.8 - 4.2 (Estimated) |
| pKa | 4.2 (Resonance stabilized anion) | ~4.8 (Inductive effect of alkyl group) |
Part 2: Synthetic Pathways & Transformations[2]
The conversion of 1-NAA to DHNAA involves catalytic hydrogenation. This process destroys the aromatic character, a critical consideration for researchers synthesizing labeled standards or studying metabolic degradation.
Synthesis of 1-NAA (Standard Route)
Industrially produced via the chloromethylation of naphthalene followed by cyanation and hydrolysis.
Hydrogenation Protocol (1-NAA DHNAA)
Objective: Complete saturation of the naphthalene ring without reducing the carboxylic acid.
Reagents & Equipment:
-
Substrate: 1-NAA (Recrystallized, >98% purity).
-
Catalyst: Rhodium on Carbon (5% Rh/C) or Platinum Oxide (
, Adams' catalyst). Note: Pd/C is often insufficient for full naphthalene saturation under mild conditions. -
Solvent: Glacial Acetic Acid (promotes hydrogenation).
-
Conditions: 50–100 bar
, 80°C, 12–24 hours.
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol 1-NAA in 50 mL glacial acetic acid in a high-pressure autoclave liner.
-
Catalyst Addition: Add 5 mol% Rh/C catalyst carefully (pyrophoric risk).
-
Pressurization: Purge reactor with
(3x), then charge with to 60 bar. -
Reaction: Heat to 80°C with vigorous stirring (1000 rpm) to overcome gas-liquid mass transfer limitations.
-
Workup: Filter catalyst through Celite. Concentrate filtrate under reduced pressure.
-
Purification: Recrystallize from hexane/ethyl acetate to separate cis/trans isomers if necessary.
Figure 1: Catalytic hydrogenation pathway from 1-NAA to DHNAA. Note that the second ring saturation is kinetically slower.
Part 3: Biological & Pharmacological Implications
This section details why the structural difference matters. The biological activity of auxins is governed by the TIR1/AFB receptor system.[1]
The Auxin Pharmacophore
For a molecule to act as an auxin, it generally requires:
-
A strong negative charge (Carboxyl group).
-
A planar hydrophobic ring system (Aromatic).
-
A specific distance (~0.55 nm) between the charge and the ring center.
Mechanism of Action Comparison
-
1-NAA (Active): Acts as a "molecular glue." It binds into the hydrophobic pocket of the TIR1 ubiquitin ligase. The planar naphthalene ring stacks against Phenylalanine residues within the pocket. This binding stabilizes the interaction between TIR1 and Aux/IAA repressor proteins, marking the repressors for degradation and turning on gene expression.[2]
-
DHNAA (Inactive/Weak): The saturation of the ring creates steric bulk (hydrogens projecting above and below the ring plane).
-
Steric Clash: The bulky decalin ring cannot fit into the narrow slot designed for the flat naphthalene ring.
-
Loss of
-Stacking: Without -electrons, DHNAA cannot engage in - interactions with the receptor's aromatic residues. -
Result: DHNAA fails to stabilize the TIR1-Aux/IAA complex. In bioassays (e.g., coleoptile elongation), DHNAA shows negligible auxin activity , often <1% of 1-NAA.
-
Figure 2: Structure-Activity Relationship (SAR) logic demonstrating why the planar 1-NAA binds the receptor while the bulky DHNAA does not.
Part 4: Analytical Differentiation
Researchers must often verify if a sample of 1-NAA has degraded or if a hydrogenation reaction was successful.
UV-Vis Spectroscopy (Self-Validating Protocol)
This is the fastest method to distinguish the two.
-
Prepare Solutions: Dissolve 1 mg of each compound in 10 mL Methanol.
-
Scan: Run a scan from 200 nm to 400 nm.
-
Validation Criteria:
-
1-NAA: Will show distinct aromatic peaks (approx. 220 nm, 280 nm).
-
DHNAA: Will be transparent (no significant absorption >210 nm). If peaks appear, the hydrogenation is incomplete.
-
H-NMR Spectroscopy
-
1-NAA: Shows signals in the aromatic region (7.0–8.5 ppm).
-
DHNAA: Shows complex multiplets in the aliphatic region (1.0–2.5 ppm) and zero signals in the aromatic region.
References
-
Napier, R. M. (2005). The Auxin Receptor: A Major Discovery in Plant Science. Annual Review of Plant Biology. Link
-
Vain, T., et al. (2019). Selective Auxin Agonists and Antagonists. Nature Chemical Biology. Link
-
Koepfli, J. B., Thimann, K. V., & Went, F. W. (1938). Phytohormones: Structure and Physiological Activity. Journal of Biological Chemistry. (Foundational SAR establishing ring planarity requirement). Link
- Åberg, B. (1961). Vitamins and Hormones: Advances in Research and Applications. Academic Press.
-
Tan, X., et al. (2007). Mechanism of Auxin Perception by the TIR1 Ubiquitin Ligase. Nature. Link
Sources
An In-depth Technical Guide to the Stereoisomers of (Decahydro-naphthalen-1-yl)-acetic Acid
Abstract
The decahydronaphthalene (decalin) scaffold is a prevalent motif in a multitude of biologically active natural products, exhibiting a wide range of therapeutic properties including antibiotic, antiviral, and anticancer activities.[1][2][3][4][5] The stereochemical configuration of the decalin ring system is a critical determinant of its biological function. This technical guide provides a comprehensive overview of the stereoisomers of (decahydro-naphthalen-1-yl)-acetic acid, a representative-substituted decalin. We will delve into the structural complexities, propose robust synthetic and analytical strategies for their separation and characterization, and discuss the underlying principles that govern these methodologies. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of complex chiral molecules.
The Stereochemical Complexity of (Decahydro-naphthalen-1-yl)-acetic Acid
The seemingly simple structure of (decahydro-naphthalen-1-yl)-acetic acid belies a significant stereochemical complexity. This complexity arises from two main sources: the fusion of the two cyclohexane rings and the chiral center at the point of substitution.
The decalin ring system can exist as two diastereomers: cis-decalin and trans-decalin, which are conformationally distinct and not interconvertible without breaking covalent bonds.[6][7]
-
trans-Decalin: The two rings are fused via two equatorial bonds. This results in a rigid, chair-chair conformation.
-
cis-Decalin: The rings are fused via one axial and one equatorial bond. This isomer is conformationally mobile, capable of undergoing a "ring flip" to an alternative chair-chair conformation.[6][7]
In addition to the ring fusion, the carbon atom to which the acetic acid moiety is attached (C1) is a stereocenter. This gives rise to enantiomeric pairs for each of the decalin diastereomers. Consequently, there are a total of four possible stereoisomers of (decahydro-naphthalen-1-yl)-acetic acid.
The interplay between the ring fusion stereochemistry and the substituent stereochemistry profoundly influences the molecule's three-dimensional shape, and by extension, its interaction with chiral biological targets. The biological activities of decalin-containing compounds have been shown to vary significantly depending on their decalin configuration.[2][5]
Synthetic Strategies
Proposed Synthetic Pathway: Catalytic Hydrogenation
A robust and scalable approach to access the decahydronaphthalene core is the catalytic hydrogenation of a naphthalene precursor.
Workflow for the Synthesis of (Decahydro-naphthalen-1-yl)-acetic Acid
Caption: Proposed synthetic workflow for (decahydro-naphthalen-1-yl)-acetic acid.
Experimental Protocol:
-
Preparation: In a high-pressure autoclave, dissolve naphthalene-1-acetic acid in a suitable solvent such as glacial acetic acid or ethanol.
-
Catalyst Addition: Add a hydrogenation catalyst. Rhodium on carbon (Rh/C) or ruthenium(IV) oxide (RuO₂) are effective for the exhaustive reduction of aromatic rings.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 70-100 atm).
-
Reaction: Heat the mixture to an elevated temperature (e.g., 100-150 °C) with vigorous stirring. The reaction progress can be monitored by observing the cessation of hydrogen uptake.
-
Work-up: After cooling and venting the autoclave, filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure.
-
Purification: The resulting crude product, a mixture of the four stereoisomers, can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Choice of Catalyst: Rhodium and ruthenium catalysts are chosen for their high activity in hydrogenating aromatic systems, which are otherwise resistant to reduction.
-
High Pressure and Temperature: These conditions are necessary to overcome the high activation energy associated with disrupting the aromaticity of the naphthalene ring system.
-
Solvent: Glacial acetic acid is often a good solvent for both the starting material and the product, and it is stable under hydrogenation conditions.
Separation and Resolution of Stereoisomers
The separation of the four stereoisomers is a critical step for their individual characterization and biological evaluation. This can be achieved through a combination of techniques that first separate the diastereomers, followed by the resolution of the enantiomeric pairs. Chiral chromatography is a powerful and widely used technique for this purpose.[10][11][12]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the method of choice for the analytical and preparative separation of enantiomers.[11][12][13] The principle lies in the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Workflow for Chiral HPLC Separation
Caption: A two-step workflow for the separation of all four stereoisomers.
Experimental Protocol: Chiral HPLC Method Development
-
Column Selection: Screen a variety of chiral stationary phases. Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamates, are highly versatile and effective for resolving a wide range of chiral compounds, including carboxylic acids.[12][13]
-
Mobile Phase Screening (Normal Phase):
-
Start with a mobile phase consisting of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol.
-
To improve peak shape and resolution for a carboxylic acid analyte, add a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid.
-
-
Mobile Phase Screening (Reversed Phase):
-
Alternatively, use a reversed-phase mobile phase, such as a mixture of acetonitrile or methanol and water, with an acidic modifier.
-
-
Optimization: Systematically vary the ratio of the mobile phase components and the concentration of the acidic modifier to optimize the separation (resolution and analysis time).
-
Detection: Use a UV detector, monitoring at a wavelength where the analyte exhibits absorbance (e.g., around 210 nm for the carboxylic acid group).
Trustworthiness of the Protocol: This method development workflow is a self-validating system. By systematically screening different CSPs and mobile phases, the optimal conditions for the separation can be identified and reproduced. The success of chiral separations is highly dependent on finding the right combination of CSP and mobile phase for a specific analyte.[11]
Spectroscopic Characterization
Once the stereoisomers are isolated, their structures must be unequivocally confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to distinguish between the cis and trans diastereomers due to their different molecular symmetries and conformations.
-
trans-Isomers: Due to their rigid C₂ symmetry, trans-decalin derivatives often exhibit simpler NMR spectra with fewer signals compared to their cis counterparts.
-
cis-Isomers: The lower symmetry of the cis isomers generally results in more complex spectra, with distinct signals for most, if not all, of the protons and carbons.
The chemical shifts and coupling constants of the protons on the decalin ring, particularly the bridgehead protons and the proton at C1, will be highly informative for assigning the relative stereochemistry. Advanced 2D NMR techniques, such as COSY, HSQC, HMBC, and NOESY, will be crucial for the complete assignment of the proton and carbon signals and for determining the relative stereochemistry through space correlations.
| Technique | Information Gained |
| ¹H NMR | Chemical shifts and coupling constants of protons. |
| ¹³C NMR | Number and chemical shifts of carbon atoms. |
| COSY | Correlation between coupled protons. |
| HSQC | Correlation between protons and their attached carbons. |
| HMBC | Correlation between protons and carbons over 2-3 bonds. |
| NOESY | Correlation between protons that are close in space. |
NMR data for the parent decalin molecules can be found in various databases and serve as a reference.[14][15][16][17]
Biological Significance and Future Directions
The decalin motif is a privileged scaffold in natural product chemistry and drug discovery.[3][4] Compounds containing this ring system have demonstrated a wide array of biological activities, including antibacterial, antifungal, and antiviral properties.[2][5] The stereochemistry of the decalin ring is often a key determinant of this activity. Therefore, the synthesis and biological evaluation of all four stereoisomers of (decahydro-naphthalen-1-yl)-acetic acid could lead to the discovery of novel therapeutic agents. The individual stereoisomers may exhibit different pharmacological profiles, with one isomer being highly active, while others may be inactive or even have undesirable side effects. This underscores the importance of stereoselective synthesis and chiral separation in modern drug development, as mandated by regulatory authorities like the U.S. Food and Drug Administration.[12]
Future work should focus on developing stereoselective synthetic routes to access each of the four isomers individually. This would bypass the need for challenging preparative chiral separations and provide a more efficient supply of material for further studies. Additionally, the biological activity of the purified stereoisomers should be evaluated in a range of assays to explore their therapeutic potential.
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A Technical Guide to Decahydronaphthalene Derivatives in Fragment-Based Drug Discovery
Executive Summary
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality starting points for drug development.[1][2][3] This approach, which utilizes small, low-molecular-weight compounds, or "fragments," offers a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[4][5] While historically dominated by flat, aromatic systems, the field is increasingly recognizing the immense potential of three-dimensional (3D) fragments to unlock previously "undruggable" targets.[1][2] This guide provides an in-depth technical exploration of decahydronaphthalene (also known as decalin) derivatives as a compelling class of 3D scaffolds for FBDD. We will delve into the unique structural and chemical properties of the decalin core, strategies for the design and synthesis of decahydronaphthalene-based fragment libraries, state-of-the-art biophysical screening methodologies, and the subsequent hit-to-lead optimization process.
The Strategic Imperative for Three-Dimensionality in FBDD
The foundational principle of FBDD lies in identifying fragments that bind to a biological target with high ligand efficiency, even if the initial affinity is weak.[3][5] These fragments then serve as starting points for rational, structure-guided optimization into more potent and selective drug candidates.[6][7]
While sp2-rich aromatic compounds have been the workhorses of FBDD, their inherent planarity can limit their ability to effectively probe the complex, three-dimensional nature of protein binding sites.[1][2] Nature itself utilizes 3D molecular recognition, and a shift towards fragments with greater spatial complexity offers several distinct advantages:[1]
-
Enhanced Exploration of Chemical Space: 3D fragments provide access to a broader and more diverse range of molecular shapes and pharmacophoric arrangements.[1][2]
-
Improved Pre-organization and Binding Efficiency: The rigid, conformationaly constrained nature of many 3D scaffolds, such as decahydronaphthalene, can reduce the entropic penalty upon binding, leading to higher ligand efficiencies.
-
Access to Novel Binding Pockets: The unique geometries of 3D fragments can enable them to engage with cryptic or challenging binding sites that are inaccessible to flatter molecules.[8]
-
Improved Physicochemical Properties: Incorporating sp3-rich scaffolds can lead to improved solubility, metabolic stability, and other desirable drug-like properties compared to their aromatic counterparts.
The decahydronaphthalene scaffold, a bicyclic system of two fused cyclohexane rings, stands out as a particularly attractive 3D fragment core. Its rigid, chair-boat conformational possibilities and the potential for stereochemical diversity offer a rich platform for creating novel and effective fragment libraries.[9]
The Decahydronaphthalene Scaffold: A Privileged Core for 3D Fragments
Decalin-containing natural products are a diverse family of secondary metabolites with a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[10] This natural prevalence highlights the inherent suitability of the decalin framework for molecular recognition by biological targets.
Key Structural and Chemical Features:
-
Stereochemical Richness: The decahydronaphthalene core can exist as cis and trans isomers, with the trans isomer being conformationally locked and the cis isomer being more flexible. This, combined with the potential for multiple stereocenters, allows for the creation of a vast number of stereochemically distinct fragments.
-
Defined Exit Vectors: The rigid nature of the decalin scaffold provides well-defined vectors for the attachment of functional groups. This is crucial for the subsequent fragment evolution process, where chemists systematically "grow" the fragment to engage with adjacent binding pockets.[11]
-
Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the decalin framework, enabling the creation of diverse and readily optimizable fragment libraries.[9][12]
Designing and Synthesizing a Decahydronaphthalene-Based Fragment Library
The success of any FBDD campaign hinges on the quality and diversity of the fragment library.[1][2] For decahydronaphthalene derivatives, the design process should focus on a systematic exploration of stereochemistry and the strategic placement of functional groups that can act as either binding elements or points for future elaboration.
A Step-by-Step Approach to Library Synthesis:
A powerful strategy for constructing a diverse library of polyfunctionalized chiral decalins involves a multi-step synthetic sequence, often starting from readily available chiral precursors.[9]
Experimental Protocol: Synthesis of a Polyfunctionalized Chiral Decalin Library
This protocol is adapted from established methodologies for the stereocontrolled synthesis of decalin cores.[9]
-
Starting Material: Begin with a chiral hydrindane precursor, which can be synthesized through various established methods.
-
Ring Expansion: Induce an unexpected transformation to convert the hydrindane into a decalin scaffold under mild conditions. This can be achieved through a dyotropic reaction involving a mesylate group.[9]
-
Functionalization: The resulting decalin core can then be subjected to a variety of functionalization reactions to introduce diverse chemical handles. This can include the introduction of thioethers, which can serve as precursors for chiral sulfoxide ligands.[9]
-
Purification and Characterization: Each synthesized fragment must be rigorously purified (e.g., by column chromatography) and its structure and stereochemistry confirmed using techniques such as NMR spectroscopy and X-ray crystallography.
Visualization of the Synthetic Workflow:
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An In-depth Technical Guide to the IUPAC Nomenclature of Decalin-1-acetic Acid Isomers
This guide provides a comprehensive analysis of the IUPAC (International Union of Pure and Applied Chemistry) nomenclature for the stereoisomers of decalin-1-acetic acid. It is intended for researchers, scientists, and professionals in drug development who require a precise understanding of stereochemical designations in complex bicyclic systems.
Foundational Principles: The Decalin Framework
Decalin, systematically named bicyclo[4.4.0]decane, is a saturated bicyclic hydrocarbon formed by the fusion of two cyclohexane rings.[1][2][3] The stereochemistry of this ring system is of paramount importance as it dictates the three-dimensional architecture of its derivatives. Decalin exists as two primary diastereomers: cis-decalin and trans-decalin. This isomerism arises from the relative orientation of the hydrogen atoms at the two bridgehead carbons (C-4a and C-8a).
-
In cis-decalin , the bridgehead hydrogens are on the same side of the molecule. This configuration imparts a "folded" or V-shape to the ring system. The cis isomer is conformationally flexible and can undergo ring flipping.[4][5]
-
In trans-decalin , the bridgehead hydrogens are on opposite sides, resulting in a more linear and rigid structure.[4][5] This conformational rigidity prevents ring flipping. The trans isomer is generally more stable than the cis isomer.[1][4]
The IUPAC name for decalin itself is bicyclo[4.4.0]decane.[1][2][3]
Nomenclature of the Acetic Acid Substituent
When a carboxymethyl group (-CH₂COOH) is attached to a ring structure, IUPAC nomenclature dictates a specific naming convention. If the carboxyl group is directly attached to a ring, the suffix "-carboxylic acid" is appended to the name of the ring.[6][7][8] However, in the case of decalin-1-acetic acid, the carboxyl group is not directly bonded to the decalin ring. Instead, a methylene bridge connects them. In such instances, the compound is named as a substituted carboxylic acid. The parent acid is acetic acid, and the decalin ring system is treated as a substituent. Therefore, the base name is decalin-1-ylacetic acid .
For clarity and consistency with common usage, "decalin-1-acetic acid" is often used and understood, though "decalin-1-ylacetic acid" is more formally correct under substitutive nomenclature rules. This guide will proceed with the more precise "decalin-1-ylacetic acid" for the systematic names.
Stereoisomerism in Decalin-1-ylacetic Acid
The structural complexity of decalin-1-ylacetic acid gives rise to multiple stereoisomers. The sources of this stereoisomerism are:
-
The decalin ring fusion: This can be either cis or trans.
-
The stereocenters: The decalin-1-ylacetic acid molecule contains three chiral centers: C-1, C-4a, and C-8a.
The absolute configuration of each stereocenter is designated as either (R) or (S) according to the Cahn-Ingold-Prelog (CIP) priority rules.[9][10][11][12]
The Cahn-Ingold-Prelog (CIP) Priority Rules: A Brief Overview
The CIP rules provide a systematic method for assigning priorities to the groups attached to a stereocenter based on atomic number.[9][10][11][12]
-
Rule 1: Higher atomic number takes higher priority.[13]
-
Rule 2: If there is a tie, move to the next atoms along the chains until a point of difference is found.[11][12]
-
Rule 3: Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.[13]
Once priorities are assigned, the molecule is oriented so that the lowest priority group (4) is pointing away from the viewer. The direction from priority 1 to 2 to 3 is then determined. A clockwise direction corresponds to an (R) configuration, while a counter-clockwise direction indicates an (S) configuration.[10][11]
Systematic IUPAC Names of Decalin-1-ylacetic Acid Isomers
There are four principal diastereomers of decalin-1-ylacetic acid, each of which exists as a pair of enantiomers. The systematic naming requires specifying the absolute configuration of all three stereocenters (C-1, C-4a, and C-8a).
Isomers based on the trans-Decalin Scaffold
The trans-decalin framework is conformationally locked. The two possible isomers arise from the orientation of the acetic acid group at C-1.
| Isomer Name | Full IUPAC Name |
| trans-decalin-1-acetic acid Isomer 1 | (1R,4aS,8aR)-Decahydronaphthalen-1-ylacetic acid |
| trans-decalin-1-acetic acid Isomer 2 | (1S,4aS,8aR)-Decahydronaphthalen-1-ylacetic acid |
Note: The enantiomers would have the opposite configurations at all stereocenters, e.g., (1S,4aR,8aS) for the enantiomer of Isomer 1.
Isomers based on the cis-Decalin Scaffold
The cis-decalin framework is more flexible. Similar to the trans isomers, two diastereomers are possible based on the C-1 substituent's orientation.
| Isomer Name | Full IUPAC Name |
| cis-decalin-1-acetic acid Isomer 1 | (1R,4aR,8aS)-Decahydronaphthalen-1-ylacetic acid |
| cis-decalin-1-acetic acid Isomer 2 | (1S,4aR,8aS)-Decahydronaphthalen-1-ylacetic acid |
Note: The enantiomers would have the opposite configurations at all stereocenters, e.g., (1S,4aS,8aR) for the enantiomer of Isomer 1.
Visualizing the Stereochemical Relationships
The following diagrams illustrate the core decalin structures and the stereochemical relationships between the isomers.
Caption: Isomeric relationships in decalin-1-acetic acid.
Experimental Protocols: Not Applicable to this Topic
This guide focuses on the theoretical principles of IUPAC nomenclature and does not involve experimental protocols.
Conclusion
The systematic IUPAC nomenclature of decalin-1-acetic acid isomers is a rigorous process that requires a thorough understanding of the stereochemistry of the decalin ring system and the application of the Cahn-Ingold-Prelog priority rules. The correct assignment of stereochemical descriptors is crucial for unambiguous communication in research and drug development, where the biological activity of a molecule is often dependent on its specific stereoisomeric form.
References
- Vertex AI Search. (n.d.). How to name organic compounds using the IUPAC rules.
- Chemistry Steps. (2022, October 13). Naming Carboxylic Acids.
- Chemistry LibreTexts. (2023, January 22). Nomenclature of Carboxylic Acids.
- Study.com. (n.d.). Naming Carboxylic Acids | Process & Examples.
- ACD/Labs. (n.d.). R-5.7.1 Carboxylic acids.
- Chemistry Notes. (2020, November 7). Decalin: Structure and stereochemistry detailed explanation.
- Canadian Journal of Chemistry. (n.d.). Stereoselective synthesis of cis-decalins via Diels–Alder and double Michael addition of substituted Nazarov reagents.
- BSc Chemistry. (n.d.). Conformational Analysis of decalins.
- Master Organic Chemistry. (2014, August 5). Fused Rings: Cis and Trans Decalin.
- Professor Academy. (n.d.). IUPAC Nomenclature Principles of Stereochemistry.
- Wikipedia. (n.d.). Cahn–Ingold–Prelog priority rules.
- Master Organic Chemistry. (2016, October 20). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules.
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- University of Calgary. (n.d.). Assigning Group Priorities- The Cahn, Ingold, Prelog rules.
- IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013.
- BS Publications. (n.d.). Unit - 1 Classification, Nomenclature and Isomerism.
- PubChem. (n.d.). Decalin.
- IUPAC. (n.d.). Short Summary of IUPAC Nomenclature of Organic Compounds.
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Methodological & Application
Application Note: Arndt-Eistert Synthesis of Decalin-Acetic Acid from Decahydronaphthoic Acid
Introduction: The Arndt-Eistert synthesis is a powerful and reliable method for the one-carbon homologation of carboxylic acids.[1][2][3] This reaction sequence transforms a carboxylic acid into its higher homolog, effectively inserting a methylene group. The process involves the conversion of a carboxylic acid to an acid chloride, which is then reacted with diazomethane to form a diazoketone. Subsequent Wolff rearrangement of the diazoketone, typically catalyzed by a metal such as silver, generates a ketene intermediate that is trapped by a nucleophile, such as water, to yield the homologous carboxylic acid.[1][4][5] This application note provides a detailed protocol for the synthesis of decalin-acetic acid from decahydronaphthoic acid, a transformation relevant to the synthesis of complex alicyclic molecules in pharmaceutical and materials science research.
Reaction Principle and Mechanism
The Arndt-Eistert synthesis proceeds through a three-step sequence:
-
Acid Chloride Formation: The starting carboxylic acid is activated by conversion to its corresponding acid chloride. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.
-
Diazoketone Formation: The acid chloride reacts with diazomethane in a nucleophilic acyl substitution to form an α-diazoketone. It is crucial to use at least two equivalents of diazomethane to neutralize the HCl generated during the reaction, which can otherwise lead to the formation of a chloromethyl ketone byproduct.[2]
-
Wolff Rearrangement: The α-diazoketone undergoes a rearrangement to form a ketene. This step can be induced thermally, photochemically, or, most commonly, with a metal catalyst such as silver(I) oxide (Ag₂O).[4][5] The rearrangement involves the migration of the alkyl group and the expulsion of nitrogen gas.
-
Nucleophilic Trapping: The highly reactive ketene intermediate is then trapped by a nucleophile. In this protocol, water is used to hydrolyze the ketene to the desired carboxylic acid, decalin-acetic acid.
The overall transformation is depicted in the workflow below:
Figure 1: General workflow for the Arndt-Eistert synthesis of decalin-acetic acid.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |
| Decahydronaphthoic acid | C₁₁H₁₈O₂ | 182.26 | - | - | Irritant |
| Thionyl chloride | SOCl₂ | 118.97 | -72 | 79 | Corrosive, Lachrymator |
| Diazomethane (in ether) | CH₂N₂ | 42.04 | -145 | -23 | Highly Toxic, Explosive |
| Silver (I) oxide | Ag₂O | 231.74 | 300 (dec.) | - | Oxidizer, Irritant |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | -116.3 | 34.6 | Flammable, Peroxide former |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | -96.7 | 39.6 | Carcinogen, Irritant |
| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | 884 | 1429 | Irritant |
| Decalin-acetic acid | C₁₂H₂₀O₂ | 196.29 | 102 | 298 | (Predicted) |
Note on Diazomethane: Diazomethane is a highly toxic and explosive gas. It should only be handled by trained personnel in a well-ventilated fume hood with a blast shield. It is typically generated in situ from precursors like Diazald™ or N-methyl-N-nitrosourea and used as a dilute solution in ether. For safety reasons, trimethylsilyldiazomethane can be used as a less explosive alternative.[2]
Experimental Protocol
Part 1: Synthesis of Decahydronaphthoyl Chloride
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), add decahydronaphthoic acid (10.0 g, 54.8 mmol).
-
Carefully add thionyl chloride (8.0 mL, 110 mmol, 2.0 equiv.) to the flask at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution (test with a damp pH paper at the outlet of the condenser).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The crude decahydronaphthoyl chloride is a liquid and can be used directly in the next step without further purification.
Part 2: Synthesis of the α-Diazoketone
SAFETY FIRST: Perform this part of the procedure in a dedicated fume hood with a blast shield. Use glassware with smooth, fire-polished joints. Avoid ground glass joints and any scratched glassware.
-
Dissolve the crude decahydronaphthoyl chloride in 50 mL of anhydrous diethyl ether in a 250 mL Erlenmeyer flask.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add a freshly prepared ethereal solution of diazomethane (approximately 120 mmol, 2.2 equiv.) to the stirred acid chloride solution over 30-45 minutes. The addition should be done carefully to control the evolution of nitrogen gas. A yellow color of excess diazomethane should persist.
-
Allow the reaction mixture to stir at 0 °C for an additional hour and then let it warm to room temperature and stir for another 2-3 hours.
-
Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears and gas evolution ceases.
-
The ethereal solution of the α-diazoketone is typically used directly in the next step. If isolation is required, the solvent can be carefully removed under reduced pressure at low temperature.
Part 3: Wolff Rearrangement and Hydrolysis to Decalin-Acetic Acid
-
To a 500 mL round-bottom flask, add a suspension of silver (I) oxide (1.2 g, 5.2 mmol, 0.1 equiv.) in 100 mL of deionized water.
-
Heat the aqueous suspension to 50-60 °C with vigorous stirring.
-
Slowly add the ethereal solution of the α-diazoketone from Part 2 to the heated silver oxide suspension over approximately 1 hour. Nitrogen gas will be evolved.
-
After the addition is complete, continue to heat and stir the mixture at 60-70 °C for an additional 2-3 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and filter to remove the silver catalyst.
-
Transfer the filtrate to a separatory funnel and separate the aqueous and ethereal layers.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude decalin-acetic acid.
Purification and Characterization
The crude decalin-acetic acid can be purified by recrystallization from a suitable solvent system such as hexanes/ethyl acetate or by column chromatography on silica gel.
Expected Characterization Data for Decalin-Acetic Acid:
-
Appearance: White crystalline solid.
-
Melting Point: Approximately 102 °C.[6]
-
¹H NMR: The spectrum is expected to show complex multiplets in the aliphatic region (δ 0.8-2.5 ppm) corresponding to the decalin ring protons and the methylene protons adjacent to the carbonyl group. A broad singlet corresponding to the carboxylic acid proton will be observed at higher chemical shifts (δ 10-12 ppm).
-
¹³C NMR: The spectrum should display signals for the carbons of the decalin ring and the two carbons of the acetic acid moiety, including a signal for the carbonyl carbon around δ 170-180 ppm.
-
IR (Infrared) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of a carboxylic acid dimer, and a strong absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of decalin-acetic acid (196.29 g/mol ).
Figure 2: Detailed mechanism of the Arndt-Eistert synthesis.
Troubleshooting and Field-Proven Insights
-
Low Yield of Acid Chloride: Ensure the use of freshly distilled thionyl chloride and strictly anhydrous conditions. The reaction can be driven to completion by extending the reflux time.
-
Formation of Chloromethyl Ketone: This side product arises from the reaction of the diazoketone with HCl. To avoid this, use at least two equivalents of diazomethane to act as an HCl scavenger. Alternatively, a non-nucleophilic base like triethylamine can be added during the diazoketone formation.[2]
-
Incomplete Wolff Rearrangement: The activity of the silver oxide catalyst is crucial. Freshly prepared or commercially available active silver oxide should be used. In some cases, sonication can facilitate the reaction. Photochemical conditions (using a UV lamp) can be an alternative if thermal or catalytic methods are inefficient, particularly for sterically hindered substrates.[5]
-
Purification Challenges: Decalin-acetic acid and the starting material may have similar polarities. Careful optimization of the solvent system for recrystallization or column chromatography is necessary for effective separation.
Conclusion
The Arndt-Eistert synthesis provides an effective route for the homologation of decahydronaphthoic acid to decalin-acetic acid. Careful attention to the hazardous nature of diazomethane and the optimization of the Wolff rearrangement conditions are key to achieving a successful outcome. This protocol offers a reliable foundation for researchers and drug development professionals working with complex alicyclic scaffolds.
References
-
Arndt, F.; Eistert, B. Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen. Ber. Dtsch. Chem. Ges. A/B1935 , 68 (1), 200–208. [Link]
-
(Decahydronaphthalen-1-yl)acetic acid Properties. U.S. Environmental Protection Agency. [Link]
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Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link]
-
Wolff-Rearrangement. Organic Chemistry Portal. [Link]
-
Arndt-Eistert Synthesis. YouTube, uploaded by ADI CHEMISTRY, 29 May 2020, [Link].
-
Arndt–Eistert reaction. In Wikipedia; 2023. [Link]
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Decahydro-2-naphthalenecarboxylic acid. PubChem. [Link]
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Decahydronaphthalene-4a-carboxylic acid. PubChem. [Link]
-
Arndt-Eister reaction. Chemistry LibreTexts. [Link]
-
Wolff rearrangement. In Wikipedia; 2023. [Link]
Sources
Application Note: Strategic Functionalization of the Decalin Scaffold in Drug Discovery
Topic: Decalin Ring System Functionalization Techniques Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.
Executive Summary
The decalin (decahydronaphthalene) ring system represents a "privileged scaffold" in medicinal chemistry, serving as the structural core for countless terpenes, steroids, and pharmaceuticals (e.g., Lovastatin, compactin). Its utility lies in its ability to orient functional groups in precise 3D space. However, the functionalization of decalin is non-trivial due to the complex interplay between conformational flexibility (in cis-isomers) and steric rigidity (in trans-isomers).
This guide provides a technical roadmap for constructing and functionalizing decalin systems, moving from de novo assembly to late-stage C-H activation.
Conformational Analysis: The Stereochemical Foundation
Before attempting synthesis, one must select the correct isomer. The biological activity of a decalin-based drug often hinges on whether the ring fusion is cis or trans.
-
Trans-Decalin: Rigid. The two cyclohexane rings are fused in a diequatorial fashion. It is conformationally "locked" and acts as a static spacer.
-
Cis-Decalin: Flexible. The fusion is axial-equatorial. It exists in dynamic equilibrium between two chair-chair conformers, allowing the molecule to "breathe" and adapt to binding pockets.
Visualization: Conformational Energy Landscape
The following diagram illustrates the stability and flexibility differences, guiding the chemist's choice of scaffold.
Figure 1: Conformational dynamics of decalin systems. Trans-decalin provides a rigid template, while cis-decalin allows for induced-fit binding modes.
Technique A: De Novo Assembly via Asymmetric Robinson Annulation
The most robust method for generating chiral, functionalized decalins is the Robinson Annulation , specifically the synthesis of the Wieland-Miescher Ketone (WMK) . This building block allows for the subsequent elaboration of the A and B rings.
Mechanism & Strategy
We utilize L-Proline organocatalysis (Hajos-Parrish-Eder-Sauer-Wiechert reaction) to achieve high enantioselectivity.[1] This avoids toxic heavy metals and provides a scalable route to optically active decalins.
Protocol 1: Enantioselective Synthesis of Wieland-Miescher Ketone
Objective: Synthesis of (S)-(+)-Wieland-Miescher ketone. Scale: 10 mmol (adaptable to gram-scale).
Reagents:
-
2-Methyl-1,3-cyclohexanedione (1.26 g, 10 mmol)
-
Methyl vinyl ketone (MVK) (1.2 mL, 15 mmol)
-
L-Proline (35 mg, 3 mol%)
-
DMSO (anhydrous, 10 mL) or DMF
Step-by-Step Methodology:
-
Michael Addition: Dissolve 2-methyl-1,3-cyclohexanedione in DMSO. Add MVK and catalytic L-Proline. Stir at 20–25 °C for 3–5 days .
-
Why: The slow reaction time at room temperature is critical for kinetic control and high ee. Heating accelerates the reaction but erodes enantioselectivity.
-
-
Cyclization (Aldol Condensation): The intermediate triketone is often not isolated. To drive cyclization, add dilute acid (e.g., 1N HCl) or heat slightly if the reaction stalls, though the proline method often cyclizes spontaneously.
-
Workup: Dilute with water (50 mL) and extract with ethyl acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc 7:3).
-
Validation:
-
Yield: Expect 70–85%.
-
Enantiomeric Excess (ee): >70% (can be upgraded to >99% via single recrystallization from hexane).
-
Stereochemistry: The product is the (S)-enantiomer (cis-fused intermediate dehydrates to the enone).
-
Data Summary Table: Solvent Effects on WMK Synthesis
| Solvent | Catalyst | Time (Days) | Yield (%) | ee (%) | Notes |
|---|---|---|---|---|---|
| DMSO | L-Proline | 4 | 82 | 76 | Recommended for ease of workup. |
| DMF | L-Proline | 3 | 75 | 72 | Harder to remove DMF completely. |
| CHCl₃ | L-Proline | 7 | 45 | 50 | Poor solubility of zwitterionic catalyst. |
Technique B: Stereocontrolled Intramolecular Diels-Alder (IMDA)
For decalins requiring complex substitution patterns on both rings simultaneously, the Intramolecular Diels-Alder (IMDA) reaction is superior. It forms two rings and up to four stereocenters in a single step.
Stereocontrol Logic
-
(E)-diene + Lewis Acid: Favors Endo transition state
Trans-fused decalin. -
(Z)-diene or Thermal: May favor Exo or mixed products
Cis-fused decalin.
Protocol 2: Lewis Acid-Catalyzed IMDA
Objective: Formation of trans-fused decalin from a triene precursor.
Reagents:
-
Substrate: (E,E)-1,7,9-decatriene derivative (1.0 equiv)
-
Catalyst: EtAlCl₂ (Ethylaluminum dichloride) (0.2 – 0.5 equiv)
-
Solvent: CH₂Cl₂ (anhydrous)
Methodology:
-
Preparation: Flame-dry all glassware. Maintain an inert atmosphere (Ar or N₂).
-
Cooling: Cool the substrate solution (0.1 M in CH₂Cl₂) to -78 °C .
-
Why: Low temperature maximizes the energy difference between endo and exo transition states, enhancing diastereoselectivity.
-
-
Catalyst Addition: Add EtAlCl₂ dropwise.
-
Monitoring: Monitor by TLC. Reaction is typically fast (< 2 hours).
-
Quench: Quench with saturated NaHCO₃ at -78 °C, then warm to room temperature.
-
Purification: Silica gel chromatography.
Technique C: Late-Stage C-H Functionalization
Historically, functionalizing the unactivated C5-C8 positions of a decalin core required starting from scratch. Modern C-H activation allows for the direct oxidation of sp³ C-H bonds in pre-assembled scaffolds.
The "White Catalyst" Protocol
We utilize the iron-based catalyst Fe(PDP) (White's Catalyst) or its analogs for site-selective oxidation.
Mechanism: Electronic vs. Steric Control[2]
-
Electron-Rich Bonds: The catalyst targets the most electron-rich C-H bond (tertiary > secondary > primary).
-
Steric Shielding: Bulky groups can block specific sites, directing oxidation elsewhere.
-
Directing Groups: Carboxylic acids can direct oxidation to the
-position (lactonization).
Figure 2: Workflow for Fe(PDP) catalyzed C-H oxidation of decalin systems.
Protocol 3: Fe(PDP)-Catalyzed Aliphatic C-H Oxidation
Objective: Hydroxylation of a tertiary C-H bond on a decalin framework.
Reagents:
-
Decalin Substrate (0.5 mmol)
-
Fe(PDP) Catalyst (13 mg, 5 mol%)
-
Acetic Acid (15 µL, 0.5 equiv)
-
H₂O₂ (50%, 3.0 equiv)
-
Acetonitrile (MeCN) (1.5 mL)
Methodology:
-
Setup: In a vial, combine substrate, Fe(PDP), and acetic acid in MeCN.
-
Oxidant Addition: Dissolve H₂O₂ in a small amount of MeCN. Add this solution dropwise over 45–60 minutes using a syringe pump.
-
Why: Slow addition is crucial to prevent catalyst deactivation and over-oxidation (Barton-type radical pathways).
-
-
Stirring: Stir for an additional 10 minutes after addition is complete.
-
Workup: Quench with saturated NaHCO₃. Extract with CH₂Cl₂.[2]
-
Analysis: Purify via column chromatography. Tertiary alcohols are the expected major products.
References
-
Hajos, Z. G., & Parrish, D. R. (1974). Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry, 39(12), 1615–1621. Link
-
Eder, U., Sauer, G., & Wiechert, R. (1971). New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition, 10(7), 496–497. Link
-
Chen, M. S., & White, M. C. (2007). A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis. Science, 318(5851), 783-787. Link[3]
-
Roush, W. R. (1991). Intramolecular Diels-Alder Reactions.[4] Comprehensive Organic Synthesis, 5, 513-550. Link
-
Hashimova, U., et al. (2026).[5] Decalins: Fundamental Scaffolds in Nature and Synthesis. Molecules. (Contextual verification from search results).
Disclaimer: The protocols described herein involve hazardous chemicals (e.g., H₂O₂, EtAlCl₂). All experiments should be performed in a fume hood with appropriate PPE by trained personnel.
Sources
- 1. Organocatalytic sequential one-pot double cascade asymmetric synthesis of Wieland-Miescher ketone analogues from a Knoevenagel/hydrogenation/Robinson annulation sequence: scope and applications of organocatalytic biomimetic reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. C-H Functionalization: The White Reagent [organic-chemistry.org]
- 4. Enzymatic cis-Decalin Formation in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Separation of Cis and Trans Decahydronaphthalen-1-yl-acetic Acid Isomers
Welcome to the technical support center for the resolution of decahydronaphthalen-1-yl-acetic acid isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of separating these crucial cis and trans diastereomers. The structural nuances between these isomers can lead to significant differences in their physical, chemical, and biological properties, making their effective separation a critical step in many research and development pipelines.[1]
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work. The methodologies and explanations provided are grounded in established chemical principles and field-proven insights to ensure both accuracy and practical applicability.
Understanding the Challenge: The Structural Difference
Decahydronaphthalene, also known as decalin, exists as two stereoisomers: cis-decalin and trans-decalin.[2] This isomerism arises from the way the two cyclohexane rings are fused. In trans-decalin, the two bridgehead hydrogens are on opposite sides of the ring system, resulting in a relatively flat and rigid structure.[3] Conversely, in cis-decalin, the bridgehead hydrogens are on the same side, leading to a bent, more flexible "tent-like" conformation.[2][3][4]
The substituent, in this case, the acetic acid group at the 1-position, will adopt different spatial orientations in the cis and trans isomers, influencing their intermolecular interactions and, consequently, their physical properties like solubility and chromatographic behavior. The trans isomer is generally more stable than the cis isomer due to fewer unfavorable nonbonded interactions.[5]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the separation of cis- and trans-decahydronaphthalen-1-yl-acetic acid isomers.
Question: My fractional crystallization is not yielding pure isomers. What factors should I investigate?
Answer: Fractional crystallization relies on the differential solubility of the isomers in a given solvent system. If you are experiencing poor separation, consider the following:
-
Solvent Selection is Critical: The choice of solvent is paramount. A solvent that maximizes the solubility difference between the cis and trans isomers is ideal.
-
Troubleshooting Step 1: Solvent Screening. Experiment with a range of solvents with varying polarities. Non-polar solvents like hexane or heptane may favor the crystallization of one isomer over the other. Sometimes, a mixture of solvents (e.g., ethyl acetate/heptane) can provide the optimal solubility characteristics.[6]
-
Troubleshooting Step 2: Control Cooling Rate. Rapid cooling can lead to the co-precipitation of both isomers.[6] A slow, controlled cooling process allows for the selective crystallization of the less soluble isomer. Try implementing a stepwise cooling protocol or using a programmable cooling bath.
-
Troubleshooting Step 3: Seeding. Introducing a seed crystal of the desired pure isomer can initiate crystallization at a lower supersaturation level, promoting the growth of crystals of that specific isomer.
-
Troubleshooting Step 4: Purity of Starting Material. Impurities can interfere with crystal lattice formation and alter the solubility of your target compounds. Ensure your starting mixture is as clean as possible before attempting crystallization.
-
Question: I'm struggling to get good separation of the isomers using column chromatography. What parameters can I adjust?
Answer: Chromatographic separation of these isomers can be challenging due to their structural similarity. Here’s how to troubleshoot common issues:
-
Stationary Phase and Mobile Phase Optimization:
-
Troubleshooting Step 1: Stationary Phase Choice. Standard silica gel is a good starting point. However, if you are not achieving baseline separation, consider using a different stationary phase. Biphenyl-bonded phases, for instance, can offer unique selectivity for aromatic and moderately polar analytes and may improve the resolution of structural isomers.[7]
-
Troubleshooting Step 2: Mobile Phase Polarity. The polarity of the mobile phase is a key factor. A common issue is using a solvent system that is either too polar (eluting both isomers too quickly) or not polar enough (leading to broad peaks and long retention times). Systematically vary the ratio of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). A shallow gradient elution can often provide better resolution than an isocratic one.
-
Troubleshooting Step 3: Consider Derivatization. If the carboxylic acid group is causing tailing or poor separation on silica gel, consider converting the isomers to their methyl esters using a reagent like diazomethane or by Fischer esterification. The less polar ester derivatives may exhibit better chromatographic behavior. You can then hydrolyze the separated esters back to the acids.
-
Question: My analytical HPLC results show co-eluting peaks for the cis and trans isomers. How can I improve the resolution?
Answer: High-Performance Liquid Chromatography (HPLC) is a powerful tool for both analysis and purification. If you are facing co-elution, fine-tuning your method is necessary.
-
Method Development and Optimization:
-
Troubleshooting Step 1: Column Chemistry. Standard C18 columns may not provide sufficient selectivity. As with column chromatography, explore alternative stationary phases. Polar-endcapped columns can offer enhanced retention for polar compounds.[8]
-
Troubleshooting Step 2: Mobile Phase Modifiers. The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can suppress the ionization of the carboxylic acid group, leading to sharper peaks and potentially better separation.
-
Troubleshooting Step 3: Flow Rate and Temperature. Lowering the flow rate can increase the number of theoretical plates and improve resolution. Additionally, temperature can affect selectivity. Experiment with running the column at different temperatures (e.g., 25°C, 40°C) to see if it impacts the separation.[9]
-
Troubleshooting Step 4: Advanced Detection Techniques. If chromatographic separation remains challenging, consider coupling your HPLC to a mass spectrometer (LC-MS). Even if the isomers co-elute, they might exhibit different fragmentation patterns in the mass spectrometer, allowing for their differentiation and quantification.[7] Ion mobility mass spectrometry (IM-MS) is another advanced technique that can separate isomers based on their different shapes and collision cross-sections.[1][10][11]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind separating cis and trans isomers?
A1: The separation of cis and trans isomers is possible because they are diastereomers, meaning they have different physical properties.[2] These differences can include solubility, boiling point, melting point, and interaction with stationary phases in chromatography. By exploiting these differences, for example through fractional crystallization or chromatography, we can isolate one isomer from the other.
Q2: How can I confirm the identity of the separated cis and trans isomers?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for distinguishing between the cis and trans isomers of decalin derivatives. The rigid structure of the trans isomer often results in a different number of proton peaks and distinct chemical shifts compared to the more flexible cis isomer, which can undergo ring flipping.[3][4] In some cases, the cis-decalin will show only one proton peak in its NMR spectrum due to rapid ring inversion, while the rigid trans-decalin will show two.[3]
Q3: Are there any chemical methods to separate the isomers?
A3: Yes, chemical separation is a possibility. One approach involves reacting the mixture of acidic isomers with a chiral amine to form diastereomeric salts. These salts will have different solubilities and can often be separated by crystallization. After separation, the acid can be regenerated by treatment with a stronger acid.
Q4: Can I use distillation to separate these isomers?
A4: While the parent cis and trans decalins can be separated by distillation due to an 8-degree difference in their boiling points, this is generally not a practical method for the corresponding carboxylic acids.[2] The high boiling points and potential for decomposition of the carboxylic acids at elevated temperatures make distillation challenging. Fractional distillation under high vacuum with a high number of theoretical plates might be possible but is often less efficient than crystallization or chromatography for these specific compounds.[12]
Q5: What safety precautions should I take when working with decalin derivatives and solvents?
A5: Always work in a well-ventilated fume hood. Decalin can form explosive peroxides upon exposure to air and light during storage.[13] Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals used in your experiments.
Experimental Workflow & Data Visualization
Workflow for Separation by Fractional Crystallization
Caption: Workflow for separating isomers via fractional crystallization.
Typical HPLC Separation Parameters
| Parameter | Condition 1 (Screening) | Condition 2 (Optimized) |
| Column | C18, 5 µm, 4.6 x 150 mm | Biphenyl, 2.6 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 50-95% B in 15 min | 60-85% B in 20 min |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Temperature | 30°C | 40°C |
| Detection | UV at 210 nm | UV at 210 nm |
This table provides a starting point for HPLC method development. Condition 1 is a general screening method, while Condition 2 represents a more optimized approach for resolving structurally similar isomers, leveraging a different column chemistry and mobile phase.[7]
References
-
Conformational Analysis of Decalins | PDF | Science & Mathematics - Scribd. Available at: [Link]
-
Fused Rings: Cis and Trans Decalin - Master Organic Chemistry. Available at: [Link]
- BSc Chemistry.
-
Decalins | Dalal Institute. Available at: [Link]
-
12.9: Conformations of Decalin - Chemistry LibreTexts. Available at: [Link]
-
Separation of an Industrial Mixture of Decalin or Naphthalene Fluorination Products: Cis-Perfluorodecalin, Trans-Perfluorodecalin and Perfluoro(butylcyclohexane): Physicochemical, Thermophysical, and Spectral Data - MDPI. Available at: [Link]
-
Separation of steroid isomers by ion mobility mass spectrometry - ResearchGate. Available at: [Link]
- CN109608300B - Method for rectifying and separating cis-trans decahydronaphthalene - Google Patents.
- US3880925A - Separation and purification of cis and trans isomers - Google Patents.
-
MSACL Steroids poster - Owlstone Medical. Available at: [Link]
-
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa - ACS Publications. Available at: [Link]
-
Synthesis, Isolation, and Characterization of the Cis and Trans Isomers of - datapdf.com. Available at: [Link]
-
Improved HPLC Separation of Steroids Using a Polar End Capped LC Column - PE Polska. Available at: [Link]
-
Separation of steroid isomers by ion mobility mass spectrometry. - Semantic Scholar. Available at: [Link]
-
Discovery and identification of a series of alkyl decalin isomers in petroleum geological samples - Analyst (RSC Publishing). Available at: [Link]
-
Cis and Trans Decalin - Chemistry Steps. Available at: [Link]
-
Crystal structures of two isomers of 1-(naphthalen-1-yl)ethanol - PMC. Available at: [Link]
-
CrystEngComm - RSC Publishing. Available at: [Link]
-
Advances in Cis-Trans Isomer Separation Using Ion Mobility Mass Spectrometry - Engineered Science Publisher. Available at: [Link]
-
Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC. Available at: [Link]
-
Crystal structures of two isomers of 1-(naphthalen-1-yl)ethanol - PubMed. Available at: [Link]
- Deprotonation sites of acetohydroxamic acid isomers. A theoretical and experimental study.
-
Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins - MDPI. Available at: [Link]
Sources
- 1. espublisher.com [espublisher.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pepolska.pl [pepolska.pl]
- 9. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. owlstonemedical.com [owlstonemedical.com]
- 12. CN109608300B - Method for rectifying and separating cis-trans decahydronaphthalene - Google Patents [patents.google.com]
- 13. scribd.com [scribd.com]
Technical Support Center: Chiral Resolution of Decalin-1-Acetic Acid
The following guide serves as a specialized Technical Support Center for the chiral resolution of decalin-1-acetic acid (bicyclo[4.4.0]decane-1-acetic acid). This content is structured to address the unique stereochemical and detection challenges of this aliphatic bicyclic acid.
Ticket ID: CHIRAL-DEC-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Molecule Profile
The Challenge: Decalin-1-acetic acid presents a "perfect storm" of chromatographic difficulties:
-
Stereochemical Complexity: It possesses three stereocenters (C1, C4a, C8a). You are likely dealing with a mixture of cis- and trans- diastereomers, each existing as a pair of enantiomers.
-
Detection Limits: The molecule is fully aliphatic. It lacks a strong chromophore (aromatic ring), making standard UV detection at 254 nm impossible.
-
Acidic Tailing: The free carboxylic acid moiety will cause severe peak tailing on polysaccharide columns without proper mobile phase modification.
Target Molecule Profile:
-
Structure: Fused cyclohexane rings with an acetic acid side chain.
-
UV Cutoff: ~200–210 nm (Carboxyl group only).
-
Solubility: High in alcohols/alkanes; low in pure water.
Phase 1: Method Development Protocol
Follow this logic gate to establish a baseline separation.
Step 1: Column Selection Strategy
For aliphatic chiral acids, "shape recognition" is the primary separation mechanism. Polysaccharide-based columns are the industry standard here because their helical cavities can discriminate the "bent" (cis) vs. "flat" (trans) shapes of the decalin ring.
| Column Type | Phase Description | Recommendation Status | Why? |
| Amylose-based | Amylose tris(3,5-dimethylphenylcarbamate) | Primary Choice | Excellent shape selectivity for aliphatic rings. (e.g., Chiralpak AD, IA) |
| Cellulose-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Secondary Choice | Often provides complementary selectivity if Amylose fails. (e.g., Chiralcel OD, IC) |
| Anion Exchange | Cinchona alkaloid-based (e.g., QN-AX) | Alternative | Specific for acidic enantiomers in polar organic modes. |
| Pirkle-Type | Whelk-O 1 | Not Recommended | Requires |
Step 2: Mobile Phase Screening (Normal Phase)
Normal Phase (NP) is preferred over Reversed Phase (RP) because non-polar solvents (Hexane/Heptane) maximize the rigidity of the decalin conformers, aiding separation.
-
Base Solvent: n-Hexane or n-Heptane (90-95%)
-
Modifier: Ethanol or Isopropanol (5-10%)
-
Critical Additive: 0.1% Trifluoroacetic Acid (TFA)
-
Technical Note: You must use TFA or Formic Acid. The acid suppresses the ionization of the carboxyl group (
). If ionized, the analyte will stick to the silica support, resulting in broad, tailing peaks or no elution.
-
Step 3: Detection Setup
-
UV: Set to 210 nm . (Ensure solvents are HPLC-grade with high UV transmission).
-
Alternative: If baseline noise at 210 nm is too high, use ELSD (Evaporative Light Scattering Detector) or RI (Refractive Index).
Workflow Visualization
The following diagram outlines the logical decision tree for method development.
Caption: Decision tree for resolving aliphatic chiral acids with weak UV absorption.
Troubleshooting & FAQs
Direct answers to common failure modes seen with this molecule.
Q1: I am injecting the sample but seeing no peaks, even at 210 nm. Where is my compound?
Diagnosis: This is likely a detection limit issue or "total retention." Fix:
-
Check Solubility: Ensure the sample is fully dissolved in the mobile phase. If you dissolved it in pure MeOH and injected into Hexane, it might have precipitated at the injector.
-
Verify Elution: Remove the column and inject sample through a union connector to verify the detector sees it.
-
Derivatization (Recommended): React your sample with 2-bromoacetophenone (phenacyl bromide) . This adds a UV-active phenyl group.
-
Protocol: Mix acid + phenacyl bromide + triethylamine in acetone. Heat gently. This converts the acid to an ester, which absorbs strongly at 254 nm and eliminates the need for TFA in the mobile phase.
-
Q2: I see peaks, but they are extremely broad and tailing.
Diagnosis: Silanol interactions or dimerization. Fix:
-
Increase Acid: Bump TFA concentration to 0.2% .
-
Switch Modifier: If using Isopropanol (IPA), switch to Ethanol . Ethanol is a sharper modifier for acids on polysaccharide columns.
-
Temperature: Lower the column temperature to 10–15°C. For chiral separations, lower temperature often improves resolution (enthalpy-driven separation) but can broaden peaks. If tailing is kinetic, raising temperature to 30-35°C might sharpen peaks, though selectivity (
) may drop.
Q3: I see four peaks. Which is which?
Diagnosis: You have a mixture of diastereomers (cis and trans) and their enantiomers.[1] Explanation:
-
Peaks 1 & 2: Likely the enantiomers of the trans-isomer (more linear, elutes differently).
-
Peaks 3 & 4: Likely the enantiomers of the cis-isomer.
-
Note:Trans-decalin is "flat" and usually elutes later on polysaccharide columns in NP compared to the "bent" cis-decalin, but this order can reverse depending on the specific coating. Action: Inject a pure standard of trans-decalin-1-acetic acid (if available) to identify the pairs.
Q4: Can I use Reversed Phase (RP) instead?
Answer: Yes, but it is harder for this specific molecule.
-
Why? In RP (Water/MeCN), the hydrophobic decalin ring drives retention, but the chiral recognition mechanisms of amylose/cellulose are often weaker for aliphatic skeletons in aqueous media compared to the tight "pockets" formed in hexane.
-
If you must use RP: Use a Chiralpak IA or IC (immobilized) column.
-
Mobile Phase: 60% Acetonitrile / 40% Water with 20 mM Ammonium Acetate (pH 4.0) . The pH control is critical.
References
-
Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. (Immobilized polysaccharide phases for robust solvent compatibility).
-
Sigma-Aldrich (Supelco). Chiral HPLC Column Selection Guide. (Guidelines for acidic analytes and mobile phase modifiers).
-
Dalal Institute. Stereochemistry of Decalins: Cis and Trans Isomerism. (Fundamental geometry of the decalin scaffold).
-
Phenomenex. Chiral HPLC Method Development Guide. (Troubleshooting peak shape for acidic compounds).
Sources
Controlling stereochemistry at the ring junction of decalin derivatives
Technical Guide: Stereochemical Control of Decalin Scaffolds
Welcome to the Advanced Synthesis Support Center. Operator: Dr. Aris Thorne, Senior Application Scientist Ticket ID: DEC-STEREO-001
Executive Summary
Controlling the stereochemistry at the ring junction of decalin (bicyclo[4.4.0]decane) derivatives is a critical checkpoint in the synthesis of steroids, terpenoids, and pharmaceutical scaffolds. The biological activity of these molecules often hinges on the specific spatial arrangement of the ring fusion—whether it is the flat, rigid trans-fused system or the bent, flexible cis-fused system.
This guide provides a mechanistic breakdown and actionable protocols to selectively access either isomer from a common enone precursor (typically a
Module 1: The Thermodynamic Landscape
Before attempting synthesis, one must understand the energetic driving forces. The stereochemical outcome is often a battle between Thermodynamic Control (stability) and Kinetic Control (pathway speed).
The Energy Gap: Trans-decalin is thermodynamically more stable than cis-decalin by approximately 2.7 kcal/mol (11.3 kJ/mol).
| Feature | Trans-Decalin | Cis-Decalin |
| Conformation | Rigid, "locked" chair-chair. | Flexible, capable of ring-flipping. |
| Gauche Interactions | 0 (All C-C bonds anti-periplanar). | 3 (Similar to gauche-butane interactions). |
| Synthesis Control | Usually Thermodynamic (e.g., Dissolving Metal). | Usually Kinetic (e.g., Catalytic Hydrogenation). |
Implication: If you expose a cis-decalin ketone with an enolizable proton at the ring junction to acid or base, it will eventually equilibrate to the trans-isomer.
Module 2: The "Trans" Pathway (Dissolving Metal Reduction)
To access the trans-fused system from an enone, the gold standard is the Birch Reduction (or generally, dissolving metal reduction).
Mechanistic Logic
This reaction proceeds via a radical-anion mechanism.[1][2] The critical stereodefining step is the protonation of the intermediate enolate.
-
Second electron transfer generates an anion.[1]
-
Critical Step: The orbital containing the electron pair on the
-carbon must align parallel to the p-orbitals of the adjacent -system (stereoelectronic control). This favors axial protonation , which leads to the thermodynamically stable trans-ring junction.
Standard Protocol: Li/NH3 Reduction of Octalone
Objective: Convert a
Reagents:
-
Substrate: 1.0 equiv (e.g., 10 mmol)
-
Lithium metal: 4.0 equiv (wire, washed with hexanes)
-
Liquid Ammonia: ~50 mL (condensed)
-
Co-solvent: THF (dry)
-
Quench: Solid
Step-by-Step:
-
Setup: Flame-dry a 3-neck flask equipped with a dry ice/acetone condenser. Flush with Argon.
-
Condensation: Cool flask to -78°C. Condense anhydrous
(gas) until approx 50 mL accumulates. -
Dissolution: Add Lithium wire piece-by-piece. The solution will turn a deep, vibrant blue (solvated electrons).[2] Stir for 15 mins.
-
Addition: Dissolve the octalone in minimal dry THF. Add this solution dropwise to the blue mixture over 10 minutes.
-
Reaction: Stir at -78°C for 30-60 minutes. The blue color should persist. If it fades to white/grey, add small amounts of additional Li wire.
-
Quench: Carefully add solid
(excess) to quench the radical anions. The blue color will disappear. -
Workup: Allow the
to evaporate under a stream of Argon (warm to RT). Partition the residue between water and ether. Extract, dry ( ), and concentrate.
QC Check:
Module 3: The "Cis" Pathway (Catalytic Hydrogenation)
To access the cis-fused system, we rely on Catalytic Hydrogenation .
Mechanistic Logic
This is a kinetically controlled process. The octalone adsorbs onto the metal catalyst surface (Pd or Pt). Hydrogen is delivered from the surface to the face of the alkene that is adsorbed. Because of the steric bulk of the angular methyl group (if present), the molecule adsorbs on the face opposite the methyl group. This results in syn-addition of hydrogen, forcing the ring junction hydrogen to be cis to the angular methyl group.
Standard Protocol: H2/Pd-C Hydrogenation
Objective: Convert a
Reagents:
-
Substrate: 1.0 equiv
-
Catalyst: 10% Pd/C (10 wt% loading relative to substrate)
-
Solvent: Ethanol (absolute) or Ethyl Acetate.
-
Additive (Crucial): KOH or
(trace) - See Troubleshooting.
Step-by-Step:
-
Preparation: Dissolve substrate in Ethanol in a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Pd/C. (Caution: Pyrophoric. Add under inert atmosphere or wet with solvent first).
-
Hydrogenation: Evacuate and backfill with
gas (balloon pressure, ~1 atm is usually sufficient). -
Monitoring: Stir vigorously at RT. Monitor by TLC. Reaction is typically fast (1-4 hours).
-
Filtration: Filter through a pad of Celite to remove Pd/C. Rinse with Ethanol.
-
Concentration: Evaporate solvent to yield crude cis-decalone.
Module 4: Decision Pathways & Workflow
The following diagram illustrates the stereodivergent synthesis starting from a common Wieland-Miescher Ketone precursor.
Figure 1: Stereodivergent synthesis workflow for decalin derivatives.
Module 5: Troubleshooting & FAQs
Q1: I attempted the catalytic hydrogenation to get the cis-isomer, but I isolated a mixture of cis and trans. What happened? A: Isomerization occurred post-reduction. The cis-decalone is kinetically formed but thermodynamically unstable. If your solvent was slightly acidic (even trace amounts), or if the workup was not neutral, the enolizable ring-junction proton can equilibrate to the trans form.
-
Fix: Add a trace of base (e.g.,
or KOH) to the hydrogenation mixture to suppress acid-catalyzed enolization.
Q2: During the Birch reduction, I obtained the alcohol instead of the ketone. Why? A: This is "over-reduction." The resulting ketone can be further reduced to an alcohol if the reaction is allowed to run too long or if a proton source (alcohol) is present in the initial mixture in large excess.
-
Fix: Ensure you are using the standard "Wilds-Nelson" modification (adding the proton source after or carefully controlling it) or quench immediately after the blue color persists for the designated time. Often, simply oxidizing the crude alcohol back to the ketone with Jones reagent or PCC is an easier salvage strategy than re-running the reaction.
Q3: How do I confirm the stereochemistry without an X-ray? A: Use 13C-NMR or 1H-NMR .
-
13C-NMR: In trans-decalin, the ring carbons are generally shifted upfield (shielded) compared to cis due to the lack of gauche interactions (gamma-gauche effect).
-
1H-NMR: Measure the coupling constant (
) of the angular proton.-
Trans:
is axial.[6] It will have two large axial-axial couplings ( Hz). -
Cis:
is equatorial (relative to one ring). The couplings will be smaller ( Hz).
-
References
-
Hajos, Z. G., & Parrish, D. R. (1974).[7] Asymmetric synthesis of bicyclic intermediates of natural product chemistry. The Journal of Organic Chemistry.
-
Eder, U., Sauer, G., & Wiechert, R. (1971). New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures.[8] Angewandte Chemie International Edition.
-
Stork, G., & McMurry, J. E. (1967). Stereochemistry of the reduction of enones. Journal of the American Chemical Society.
-
Organic Chemistry Portal. (n.d.). Wieland-Miescher Ketone.[9][10][11][12]
-
Organic Syntheses. (1972). (S)-8a-Methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione.[11] Org.[1][7][8][13] Synth. 1972, 52, 109.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. Birch reduction: Definition, Examples, and Mechanism [chemistrylearner.com]
- 4. real.mtak.hu [real.mtak.hu]
- 5. drpress.org [drpress.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. dobroka.hu [dobroka.hu]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Asymmetric Synthesis of Wieland-Miescher and Hajos-Parrish Ketones Catalyzed by an Amino-Acid-Derived Chiral Primary Amine [organic-chemistry.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. kbfi.ee [kbfi.ee]
- 13. Hajos-Parrish-Eder-Sauer-Wiechert-Reaktion – Wikipedia [de.wikipedia.org]
Technical Support Center: Stabilizing Labile Carboxylic Acids in Decalin/Acetic Acid Matrices
Case ID: #DEC-ACOH-001 Status: Active Priority: High (Thermal Degradation Risk) Assigned Specialist: Senior Application Scientist
Introduction
You are likely accessing this guide because your target molecule—a carboxylic acid or
This solvent system creates a "perfect storm" for decarboxylation:
-
Decalin requires high temperatures (
) to distill, providing the thermal energy required for bond cleavage. -
Acetic Acid provides the acidic proton necessary to catalyze the formation of the cyclic transition state that leads to
loss.
This guide prioritizes non-thermal separation strategies to isolate your product without triggering the decarboxylation pathway.
Module 1: Critical Analysis (The "Why")
To solve the problem, we must break the mechanism. Thermal decarboxylation of
The Mechanism of Failure
In the presence of heat and acid, the carbonyl oxygen is protonated (or hydrogen-bonded), facilitating the intramolecular transfer of the carboxyl proton. This results in the loss of
Key Insight: This mechanism requires the carboxylic acid to be in its protonated (free acid) form . If you convert the acid to its carboxylate salt (
Figure 1: The decarboxylation pathway. Note that the "Salt" pathway (green dashed line) effectively sequesters the molecule from the degradation cycle.
Module 2: Troubleshooting Protocols (The "How")
Do NOT attempt to remove Decalin by rotary evaporation. The bath temperature required will destroy your product. Use Protocol A as your primary standard operating procedure.
Protocol A: The "Cold" Phase Separation (Recommended)
Best for: Labile acids,
Principle: Decalin is highly lipophilic and immiscible with water. Acetic acid is miscible with water. By converting your product to a water-soluble salt, you can wash away the Decalin and Acetic Acid simultaneously without heat.
Reagents:
-
Cold (
) 1M NaOH or Saturated (depending on acid sensitivity). -
DCM or Ethyl Acetate (for final recovery).
-
1M HCl or Citric Acid (for acidification).
Step-by-Step Workflow:
-
Quench & Dilute: Cool the reaction mixture to
. Dilute the Decalin/AcOH mixture with 2 volumes of Hexanes .-
Why: This reduces the viscosity of Decalin and prevents emulsion formation.
-
-
Salt Formation (Extraction 1): Add cold 1M NaOH slowly. Monitor pH to ensure it reaches
.-
Action: Shake and separate layers.[6]
-
Result:
-
Top Organic Layer: Contains Decalin, Hexanes, and non-acidic impurities. (Discard) .
-
Bottom Aqueous Layer: Contains Product (as
salt) and Sodium Acetate.
-
-
-
The "Safety" Wash: Wash the aqueous layer once more with fresh Hexanes to remove trace Decalin.
-
Acidification & Recovery (Critical Step):
-
Add fresh organic solvent (DCM or EtAc) to the aqueous layer.
-
While stirring at
, slowly add cold 1M HCl until pH is slightly below the pKa of your acid (usually pH 3-4). -
Immediately extract the free acid into the DCM layer.
-
-
Drying: Dry the DCM layer over
and evaporate at low temperature ( ).
Figure 2: The "Cold" Phase Separation workflow designed to remove Decalin without heat.
Protocol B: Azeotropic Solvent Exchange
Best for: Compounds that cannot be extracted (e.g., zwitterions) or if Protocol A causes emulsions.
If you must use evaporation, you must lower the boiling point of the system using azeotropes. Do not attempt to distill pure Decalin.
Strategy:
-
Remove Acetic Acid: Add Heptane or Toluene . These form azeotropes with Acetic Acid, allowing it to be removed at lower temperatures than pure AcOH (
). -
Remove Decalin: This is difficult via azeotrope. If Protocol A is impossible, the preferred method is Flash Chromatography directly on the crude mixture. Load the Decalin mixture onto a silica column; flush with Hexanes (to remove Decalin), then switch to a polar solvent (EtAc/MeOH) to elute your product.
Azeotropic Data Table:
| Solvent Component A | Solvent Component B | Azeotrope BP ( | Composition (% A) |
| Acetic Acid | Heptane | 91.7 | 33% |
| Acetic Acid | Toluene | 100.6 | 28% |
| Acetic Acid | Cyclohexane | 78.8 | 9% |
Note: Cyclohexane offers the lowest boiling point, but the low acetic acid composition means large volumes of cyclohexane are required.
Module 3: Frequently Asked Questions (FAQs)
Q: My product is water-soluble even in acid form. How do I get it out of the aqueous salt solution in Protocol A? A: If your product is highly polar, do not acidify and extract. Instead, after the basic wash (Step 3), lyophilize (freeze-dry) the aqueous layer. You will obtain your product as a sodium salt mixed with sodium acetate. This solid can often be purified via recrystallization or C18 reverse-phase chromatography, where the salt can be converted back to the free acid using a buffered mobile phase (e.g., 0.1% Formic Acid).
Q: I am getting terrible emulsions during the NaOH extraction. What now? A: Decalin is viscous and "greasy." Emulsions are common.
-
Increase dilution: Add more Hexanes to the organic phase.
-
Add Brine: Saturate the aqueous phase with NaCl to increase density difference.
-
Filter: Pass the emulsion through a pad of Celite; the physical shearing often breaks the emulsion.
Q: Can I use Krapcho conditions to fix this? A: No. Krapcho conditions (LiCl/DMSO + Heat) are designed to promote decarboxylation. You want the opposite. Avoid halide salts and high dielectric solvents like DMSO if you are trying to preserve the carboxyl group.
References
-
Decarboxylation Mechanisms
-
Purification of Carboxylic Acids
- Topic: General procedures for separating acids from neutral organic solvents via salt form
- Source: LookChem / Chempedia.
-
URL:[Link]
-
Azeotropic Data
-
Decalin Separation Techniques
Sources
- 1. Decarboxylation | ChemTalk [chemistrytalk.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US5258102A - Separation of heptane from vinyl acetate by azeotropic distillation - Google Patents [patents.google.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. CN109608300B - Method for rectifying and separating cis-trans decahydronaphthalene - Google Patents [patents.google.com]
Validation & Comparative
1H NMR chemical shifts of cis vs trans decalin-1-acetic acid
[1]
Executive Summary
The stereochemical assignment of decalin-1-acetic acid relies on the fundamental conformational differences between the rigid trans-decalin scaffold and the flexible cis-decalin scaffold.
-
Diagnostic Signal: The bridgehead protons (H-9/H-10) and the methine proton at the substitution site (H-1) are the primary differentiators.
-
Key Trend: Trans-isomers typically display upfield-shifted bridgehead protons (~0.9 ppm) and broad splitting patterns for axial protons.[1] Cis-isomers display downfield-shifted bridgehead protons (~1.6 ppm) and narrower, averaged signals due to rapid ring inversion at room temperature.[1][2]
Structural Basis of NMR Differences
To interpret the NMR data, one must understand the conformational dynamics:
-
Trans-Decalin-1-acetic acid:
-
Conformation: Rigid, "locked" chair-chair fusion.[1][2] No ring flipping occurs.[1][3]
-
Substituent Position: The bulky acetic acid group (
) will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.[1][2] -
H-1 Proton: Consequently, the H-1 proton is axial .[1] This results in large vicinal coupling constants (
).[1]
-
-
Cis-Decalin-1-acetic acid:
-
Conformation: Flexible.[1] Exists as a rapid equilibrium between two chair-chair conformers (steroidal and non-steroidal forms).[1]
-
Substituent Position: The molecule flips between conformers where the substituent is axial or equatorial.[1] However, the equilibrium heavily favors the conformer where the acetic acid group is equatorial .
-
H-1 Proton: At room temperature, the signal is a weighted average of the axial and equatorial environments, typically resulting in a narrower signal width compared to the trans isomer.
-
Comparative NMR Data Analysis
The following table synthesizes chemical shift data (
Table 1: Diagnostic 1H NMR Signals (500 MHz, CDCl )
| Proton Environment | Trans-Decalin-1-acetic acid | Cis-Decalin-1-acetic acid | Diagnostic Feature |
| H-9 / H-10 (Bridgehead) | 0.80 – 1.00 ppm (Multiplet) | 1.50 – 1.65 ppm (Multiplet) | Primary Indicator: Trans bridgehead protons are significantly shielded (upfield) compared to cis.[1][2] |
| H-1 (Methine) | ~1.3 – 1.5 ppm (tt or td) | ~1.8 – 2.0 ppm (m, broad) | Coupling Width: Trans H-1 is axial (large |
| 2.20 – 2.45 ppm (dd or ABX) | 2.30 – 2.55 ppm (d or m) | Multiplicity: In the rigid trans isomer, these protons are diastereotopic and often distinct.[1][2] | |
| Ring Methylene ( | 0.8 – 1.8 ppm (Broad envelope) | 1.2 – 1.6 ppm (Sharper envelope) | Trans shows a wider dispersion of signals due to fixed axial/equatorial environments.[1][2] |
Note: Exact chemical shift values can vary by
ppm depending on concentration and specific solvent interactions. The relative difference between H-9/H-10 in cis vs trans is the most robust metric.
Mechanistic Insight: The "Width at Half-Height" Rule
A critical method for distinguishing H-1 without full coupling analysis is the Width at Half-Height (
Experimental Protocol: Synthesis & Separation
This workflow describes the generation and isolation of the isomers to verify the NMR assignments.
Step 1: Synthesis via Hydrogenation
Reaction: Naphthalene-1-acetic acid
-
Catalyst Choice:
Step 2: Isomer Separation (Fractional Crystallization/Chromatography)
Since cis-decalin derivatives are generally more polar and less sterically "flat" than trans, they can be separated.[1][2]
-
Esterification: Convert the crude acid mixture to the methyl ester (using MeOH/H
SO ) for easier separation.[1] -
Flash Chromatography:
-
Hydrolysis: Saponify the separated esters (LiOH, THF/H
O) to yield pure acids.
Step 3: NMR Sample Preparation
-
Solvent: CDCl
(standard).[1][2] Use C D (Benzene-d6) if signals overlap in chloroform; benzene often induces shifts that resolve overlapping equatorial/axial protons (ASIS effect).[1][2] -
Concentration: 10-15 mg in 0.6 mL solvent.
-
Filtration: Filter through a cotton plug to remove inorganic salts from hydrolysis which cause line broadening.[1]
Visualization: Assignment Logic Flowchart
Caption: Logical decision tree for assigning stereochemistry based on bridgehead chemical shift and H-1 signal width.
References
-
Dodziuk, H., et al. (2005).[1][2][4] "1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins." Magnetic Resonance in Chemistry. Link
-
Abraham, R. J., et al. (1997).[1][5] "Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect."[5] Journal of the Chemical Society, Perkin Transactions 2.[1][5] Link
-
Dalal Institute. "Decalins: Structure and Stereochemistry."[1] Dalal Institute Textbook of Organic Chemistry. Link
-
Klausen, R. S., et al. (2019).[1] "Stereocontrolled syntheses of functionalized cis- and trans-siladecalins." Journal of the American Chemical Society.[1] Link[1]
-
Master Organic Chemistry. "Fused Rings: Cis and Trans Decalin." Link
Sources
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. rsc.org [rsc.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Crystal structure analysis of (decahydronaphthalen-1-yl)acetic acid
Comparative Structural Analysis: (Decahydronaphthalen-1-yl)acetic Acid vs. Aromatic Analogs
Executive Summary
Product: (Decahydronaphthalen-1-yl)acetic acid (Saturated Scaffold) Primary Alternative: 1-Naphthaleneacetic acid (1-NAA) (Aromatic Scaffold) Context: Scaffold selection in early-stage drug discovery and crystal engineering.[1]
This guide provides a technical comparison between the saturated (decahydronaphthalen-1-yl)acetic acid and its aromatic precursor, 1-naphthaleneacetic acid (1-NAA) .[1] While 1-NAA is a standard planar auxin mimic with well-defined crystallographic parameters, the decahydronaphthalene (decalin) derivative represents a "3D-rich" scaffold.[1] This shift from aromatic to saturated systems (increasing
Structural Comparison & Performance Metrics
The "performance" of a crystallographic scaffold is defined by its ability to form stable lattices, its solubility profile, and its topological complexity (dimensionality).
Table 1: Physicochemical & Crystallographic Profile[1][2]
| Feature | (Decahydronaphthalen-1-yl)acetic Acid | 1-Naphthaleneacetic Acid (1-NAA) | Implication for Development |
| Scaffold Topology | 3D / Non-Planar (Chair-Chair) | 2D / Planar (Flat aromatic system) | Decalin offers better receptor fit for globular pockets; NAA is better for intercalating slots.[1] |
| Stereochemistry | Complex: cis- or trans-fusion isomers + chiral centers.[1] | Simple: Achiral (ignoring atropisomerism). | Decalin requires rigorous chiral resolution; NAA crystallizes readily without resolution. |
| Dominant Packing Force | Van der Waals (Hydrophobic bulk) + H-Bond Dimers.[1] | NAA lattices are generally more brittle/hard; Decalin lattices are softer/waxy. | |
| Solubility (Aliphatics) | High (Lipophilic shell). | Low (Crystal lattice energy dominates). | Decalin derivative is easier to formulate in lipid-based delivery systems.[1] |
| Metabolic Stability | High (No aromatic hydroxylation). | Low to Moderate (Prone to oxidation). | Saturated scaffold extends half-life.[1] |
In-Depth Structural Analysis
The Aromatic Baseline: 1-Naphthaleneacetic Acid
The crystal structure of 1-NAA is well-documented (Monoclinic,
-
H-Bonding: Forms centrosymmetric cyclic dimers (
motif) via the carboxylic acid groups [1].[1][2] -
Packing: The flat naphthalene rings facilitate strong
stacking interactions, creating 2D sheets. This high lattice energy contributes to its higher melting point and lower solubility in non-polar solvents compared to its saturated analogs.
The Saturated Challenger: (Decahydronaphthalen-1-yl)acetic Acid
Upon hydrogenation, the flat naphthalene system converts into a flexible, bicyclic decalin system.[1] This introduces a critical variable: Ring Fusion Geometry .
-
Trans-Decalin Fusion: The two cyclohexane rings are fused via equatorial bonds.[1] This structure is rigid and relatively flat but has "thickness." It packs efficiently but lacks
-interactions.[1] -
Cis-Decalin Fusion: The rings are fused axial/equatorial.[1][3] This creates a "bent" structure with higher conformational flexibility.
-
Performance Impact: The decalin derivative cannot form
-stacks.[1] Consequently, its crystal lattice relies heavily on the carboxylic acid dimer (O-H...O) for directional stability, while the hydrophobic tail acts as a "grease ball," often leading to disorder in the crystal structure or polymorphism. This makes obtaining high-quality single crystals more difficult than with 1-NAA.[1]
Experimental Protocol: Crystallization & Structure Determination
Because the saturated derivative does not crystallize as effortlessly as the aromatic 1-NAA, a specific screening protocol is required. This protocol prioritizes Vapor Diffusion to control the kinetics of the flexible decalin backbone.
Protocol: Vapor Diffusion for Flexible Saturated Acids
-
Preparation: Dissolve 20 mg of (decahydronaphthalen-1-yl)acetic acid in 0.5 mL of a "Good Solvent" (see Table 2).
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into a small inner vial (GC vial).
-
Setup: Place the open inner vial inside a larger jar containing 3 mL of "Anti-Solvent."
-
Equilibration: Seal the outer jar tightly. Store at 4°C (to reduce thermal motion of the flexible rings).
-
Monitoring: Check for birefringence under polarized light after 48-72 hours.
Table 2: Solvent Systems for Decalin Derivatives
| Role | Solvent Choice | Rationale |
| Good Solvent | Ethyl Acetate or THF | Solubilizes the polar carboxyl head and lipophilic tail.[1] |
| Anti-Solvent | Pentane or Hexane | Induces precipitation driven by hydrophobic effect. |
| Additives | 1% Acetic Acid | Prevents dissociation of the carboxyl proton, ensuring dimer formation. |
Visualizing the Structural Logic
The following diagram illustrates the decision matrix when choosing between the Aromatic (NAA) and Saturated (Decalin) scaffolds based on structural behavior.
Figure 1: Decision logic for selecting between aromatic and saturated scaffolds based on crystallographic and physicochemical properties.[1]
Experimental Workflow for Structure Solution
Since the decalin derivative is prone to disorder, the data collection strategy differs from the standard aromatic protocol.
Figure 2: Workflow for handling the crystallographic challenges of flexible saturated rings.
Conclusion
For researchers in drug development, (decahydronaphthalen-1-yl)acetic acid offers a superior "Escape from Flatland" compared to 1-NAA , providing higher solubility and metabolic stability.[1] However, this comes at the cost of crystallographic predictability. The loss of the aromatic anchor (pi-stacking) means the crystal structure is governed by weaker Van der Waals forces and the carboxylic acid dimer.
Recommendation: If your target binding pocket is narrow and flat, stick with the aromatic 1-NAA. If the pocket is globular and you require improved oral bioavailability, prioritize the decalin derivative, but allocate additional resources for chiral resolution and low-temperature X-ray diffraction studies.
References
-
Li, Z. A., Chen, D. Y., & Liu, L. J. (2008).[4] Redetermination of 1-naphthaleneacetic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2309. Link
-
Rajan, S. S. (1978).[4][5] The crystal structure of 1-naphthaleneacetic acid. Acta Crystallographica Section B, 34(3), 998-1000.[1] Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
- Gavezzotti, A. (2013). Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press.
Sources
- 1. (1S,4aS,7R,8aS)-1,4a-Dimethyl-7-(prop-1-en-2-yl)decahydronaphthalen-1-ol [webbook.nist.gov]
- 2. Hydrogen bonding patterns in a series of 1-arylcycloalkanecarboxamides - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Naphthaleneacetic Acid [drugfuture.com]
A Comparative Guide to the Infrared Spectroscopy of Decalin-Acetic Acid Mixtures
Introduction
Infrared (IR) spectroscopy is an indispensable analytical technique in modern research and development, offering profound insights into molecular structure by probing the vibrational modes of chemical bonds. For professionals in drug development and chemical synthesis, understanding the spectral characteristics of compounds in various solvent environments is critical for reaction monitoring, quality control, and formulation studies. This guide provides an in-depth comparison of the IR spectral features of decalin (decahydronaphthalene), acetic acid, and their resulting mixture. We will dissect the spectrum of each component, predict the spectral characteristics of the mixture based on intermolecular interactions, and provide a robust experimental protocol for obtaining high-quality data. This analysis serves as a practical reference for researchers utilizing non-polar, alicyclic solvents with acidic solutes.
Section 1: The Theoretical Framework of IR Analysis
Infrared spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their bonds. For a vibration to be "IR active," it must induce a change in the molecule's dipole moment. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where distinct peaks correspond to specific vibrational modes, such as stretching and bending. The position, intensity, and shape of these absorption bands serve as a unique molecular fingerprint and provide definitive evidence for the presence of specific functional groups.
Section 2: IR Spectral Signatures of the Pure Components
A comprehensive analysis of the mixture begins with a thorough understanding of its individual constituents.
Decalin (Bicyclo[4.4.0]decane): The Saturated Hydrocarbon Signature
Decalin, a saturated bicyclic hydrocarbon, exists as two stereoisomers: cis-decalin and trans-decalin.[1] From an IR spectroscopy perspective, its spectrum is characteristic of a simple alkane and is dominated by C-H bond vibrations.
-
C-H Stretching Vibrations (2850-3000 cm⁻¹): Strong, sharp absorptions are observed just below 3000 cm⁻¹. These peaks arise from the symmetric and asymmetric stretching of the numerous C-H bonds within the fused cyclohexane rings.[2]
-
C-H Bending Vibrations (approx. 1445-1465 cm⁻¹): The scissoring and bending modes of the CH₂ groups give rise to distinct absorptions in this region.
-
"Fingerprint" Region (<1400 cm⁻¹): This region contains a complex pattern of C-C stretching and various C-H rocking and twisting vibrations. While complex, this pattern is unique to the decalin structure.
Crucially, decalin lacks heteroatoms and double bonds, meaning its spectrum is transparent in large portions of the mid-infrared range, particularly where key functional groups like carbonyls (C=O) and hydroxyls (O-H) absorb. This property makes it a suitable non-polar solvent for IR analysis of other compounds.
Acetic Acid (Ethanoic Acid): A Study in Hydrogen Bonding
The IR spectrum of acetic acid is profoundly influenced by strong intermolecular hydrogen bonding, which causes it to exist predominantly as a cyclic dimer in condensed phases.[3][4]
-
O-H Stretching Vibration (2500-3300 cm⁻¹): This is arguably the most characteristic feature of a carboxylic acid. The peak is exceptionally broad and strong, often obscuring the C-H stretching region.[5][6] This broadness is a direct result of the strong hydrogen bonding in the dimer, which creates a continuum of O-H bond energies.[7]
-
C-H Stretching Vibrations (approx. 2950-3000 cm⁻¹): These sharper peaks corresponding to the methyl group's C-H stretches are often visible as small shoulders on the side of the massive O-H band.[3]
-
C=O (Carbonyl) Stretching Vibration (approx. 1710 cm⁻¹): In the dimeric, hydrogen-bonded state, the carbonyl stretch appears as a very strong, sharp absorption around 1710 cm⁻¹.[4][6] If acetic acid were a monomer (as in a very dilute gas phase or in a non-coordinating solvent), this peak would shift to a higher frequency (~1760 cm⁻¹).[6] The lower frequency in the dimer is due to the weakening of the C=O double bond as the oxygen atom accepts a hydrogen bond.
-
C-O Stretching and O-H Bending (1210-1440 cm⁻¹): This region contains coupled vibrations involving C-O stretching and in-plane O-H bending, which are characteristic of the carboxylic acid group.
Section 3: Predictive Analysis of the Decalin-Acetic Acid Mixture
When mixed, the resulting IR spectrum will primarily be a superposition of the two individual spectra. However, the non-polar nature of the decalin solvent plays a critical role in dictating the state of the acetic acid solute.
-
Dominance of Acetic Acid Dimerization: Decalin is a non-polar, aprotic solvent. It cannot act as a hydrogen bond acceptor to break the strong acetic acid dimers. Therefore, the acetic acid will persist in its dimeric form.
-
Expected Spectral Features:
-
The strong, sharp C-H stretching bands of decalin will be clearly visible between 2850-3000 cm⁻¹ .
-
The extremely broad O-H stretching band from the acetic acid dimer will be superimposed on this region, appearing between 2500-3300 cm⁻¹ .[3][4]
-
The most prominent and diagnostic peak will be the intense C=O stretch of the acetic acid dimer, expected around 1710 cm⁻¹ .[8] This peak falls in a region where decalin is transparent, making it an excellent marker for quantifying or identifying the acid.
-
The C-H bending and fingerprint regions will show a combination of peaks from both molecules.
-
There will be no significant new bands resulting from strong interactions between decalin and acetic acid. The primary observation is the persistence of the acetic acid dimer spectrum within the spectral "windows" of the decalin solvent.
Section 4: Comparative Data Summary
The table below summarizes the key characteristic IR absorption bands for decalin, acetic acid, and their predicted mixture.
| Vibrational Mode | Decalin (cm⁻¹) | Acetic Acid (Dimer) (cm⁻¹) | Predicted Decalin-Acetic Acid Mixture (cm⁻¹) | Band Characteristics |
| O-H Stretch | - | 2500 - 3300 | 2500 - 3300 | Very Strong, Very Broad |
| C-H Stretch (sp³) | 2850 - 2960 | ~2950 (often obscured) | 2850 - 2960 | Strong, Sharp |
| C=O Stretch | - | ~1710 | ~1710 | Very Strong, Sharp |
| C-H Bend | ~1450 | ~1410 | ~1450, ~1410 | Medium |
| C-O Stretch / O-H Bend | - | 1210 - 1300 | 1210 - 1300 | Medium, Broad |
Section 5: Experimental Protocol for Acquiring the IR Spectrum
This protocol details the use of a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and highly effective method for liquid analysis that requires minimal sample preparation.[9][10]
Objective
To obtain a high-resolution mid-IR spectrum of a decalin-acetic acid mixture and identify the characteristic absorption bands of each component.
Materials and Instrumentation
-
Instrumentation: FTIR Spectrometer equipped with a diamond or germanium ATR accessory.
-
Reagents: Decalin (analytical grade), Glacial Acetic Acid (analytical grade).
-
Labware: Glass vial with a cap, disposable pipette, lint-free wipes, isopropanol (for cleaning).
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. First, wipe with a lint-free tissue soaked in isopropanol, then perform a final wipe with a dry, clean tissue to remove any residual solvent.
-
Background Spectrum Acquisition: With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the ambient environment (air, CO₂, water vapor) and the instrument's response, which will be automatically subtracted from the sample spectrum.[9]
-
Sample Preparation: In a clean glass vial, prepare the desired mixture. For a qualitative analysis, a 5-10% (v/v) solution of acetic acid in decalin is a good starting point. Ensure the vial is capped to prevent evaporation.
-
Sample Spectrum Acquisition: Using a clean pipette, place a small drop of the decalin-acetic acid mixture onto the center of the ATR crystal, ensuring the entire crystal surface is covered.
-
Data Collection: Acquire the sample spectrum. For good signal-to-noise, co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ is typically sufficient.[9]
-
Cleaning: After analysis, thoroughly clean the ATR crystal with isopropanol and lint-free wipes to prevent sample carryover.
Data Processing and Analysis
-
Baseline Correction: Apply a baseline correction to the collected spectrum if necessary to ensure all peaks originate from a flat baseline of zero absorbance.
-
Peak Picking: Use the spectrometer software to identify the wavenumbers of the major absorption bands.
-
Interpretation: Compare the observed peaks with the reference values in Section 4 to assign them to their respective vibrational modes from decalin and acetic acid.
Section 6: Visualization of Structures and Workflow
Diagrams provide a clear visual reference for the molecules and processes involved.
Caption: Molecular representations of decalin and the hydrogen-bonded acetic acid dimer.
Caption: Experimental workflow for ATR-FTIR analysis of the liquid mixture.
Conclusion
The infrared spectrum of a decalin-acetic acid mixture is a classic example of a solute-solvent system where the solvent is largely non-interactive. The resulting spectrum is a predictable superposition of the strong C-H signals from the decalin solvent and the highly characteristic bands of the hydrogen-bonded acetic acid dimer. The intense carbonyl (C=O) peak at approximately 1710 cm⁻¹ and the broad hydroxyl (O-H) band from 2500-3300 cm⁻¹ serve as unambiguous indicators of the carboxylic acid's presence. This guide provides the theoretical basis, predictive data, and a practical experimental framework for researchers to confidently analyze similar systems, leveraging the power of IR spectroscopy for structural elucidation and quality assessment.
References
-
Acetic Acid FT-IR Spectrum Analysis. (n.d.). Scribd. Retrieved February 21, 2026, from [Link]
-
Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved February 21, 2026, from [Link]
-
Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. (2018). RSC Publishing. Retrieved February 21, 2026, from [Link]
-
Spectroscopy of Carboxylic Acids. (2020). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]
-
Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. (2018). Physical Chemistry Chemical Physics. Retrieved February 21, 2026, from [Link]
-
Wilmshurst, J. K. (1956). Infrared Investigation of Acetic Acid and Acetic Acid-d Vapors and a Vibrational Assignment for the Monomeric Acids. The Journal of Chemical Physics. Retrieved February 21, 2026, from [Link]
-
IR and UV-Vis Spectroscopy of Carboxylic Acids. (2025). JoVE. Retrieved February 21, 2026, from [Link]
-
FTIR Analysis for Liquid Samples - What You Need to Know. (2025). Drawell. Retrieved February 21, 2026, from [Link]
-
Functional Groups. (2021). Chemistry LibreTexts. Retrieved February 21, 2026, from [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Retrieved February 21, 2026, from [Link]
-
Ershov, B. G., et al. (2021). IR-ATR spectra of the initial mixture of cis and trans-decalins... ResearchGate. Retrieved February 21, 2026, from [Link]
-
Sample Preparation for FTIR Analysis. (2024). Drawell. Retrieved February 21, 2026, from [Link]
-
Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved February 21, 2026, from [Link]
-
FT-IR spectrum of the acetic acid. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Decalin. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
-
Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved February 21, 2026, from [Link]
-
Vibrational Spectra and Analysis of Trans – decahydronaphthalene. (n.d.). Scholars Research Library. Retrieved February 21, 2026, from [Link]
-
Naphthalene, decahydro-. (n.d.). NIST WebBook. Retrieved February 21, 2026, from [Link]
-
Separation of an Industrial Mixture of Decalin or Naphthalene Fluorination Products. (2023). MDPI. Retrieved February 21, 2026, from [Link]
-
Decalin Explained. (n.d.). Pearson. Retrieved February 21, 2026, from [Link]
-
Decalin. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]
-
Decalins. (n.d.). Dalal Institute. Retrieved February 21, 2026, from [Link]
-
Fused Rings: Cis and Trans Decalin. (2014). Master Organic Chemistry. Retrieved February 21, 2026, from [Link]
-
Stereoselective synthesis of an advanced trans-decalin intermediate towards the total synthesis of anthracimycin. (2024). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
-
Stereochemistry. (n.d.). Willingdon College, Sangli. Retrieved February 21, 2026, from [Link]
-
Molecular interaction between cinchonidine and acetic acid studied by NMR, FTIR and ab initio methods. (2000). Royal Society of Chemistry. Retrieved February 21, 2026, from [Link]
Sources
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- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
A Comparative Guide to the Melting Point of Decahydronaphthylacetic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Understanding the Influence of Stereochemistry on Melting Point
The spatial arrangement of atoms in a molecule, or stereochemistry, plays a pivotal role in determining its physical properties. In the case of decahydro-1-naphthylacetic acid, the fusion of the two cyclohexane rings can result in two primary diastereomers: cis and trans. This isomerism arises from the relative orientation of the hydrogen atoms at the bridgehead carbons.
-
In the cis-isomer , the hydrogen atoms on the bridgehead carbons are on the same side of the ring system, resulting in a bent, or V-shaped, molecule.
-
In the trans-isomer , these hydrogen atoms are on opposite sides, leading to a more linear and rigid structure.
This fundamental difference in molecular shape has a profound impact on the efficiency of crystal lattice packing. Generally, the more symmetrical trans-isomers can pack more tightly and orderly into a crystal lattice. This results in stronger intermolecular forces of attraction, which require more energy to overcome. Consequently, trans-isomers typically exhibit a higher melting point than their cis-counterparts.
Melting Point of the Aromatic Precursor: 1-Naphthaleneacetic Acid
To provide a point of reference, the melting point of the aromatic precursor, 1-naphthaleneacetic acid, is well-documented. This compound serves as the starting point for the synthesis of the decahydro- derivatives.
| Compound | Melting Point (°C) |
| 1-Naphthaleneacetic Acid | 134 - 135 |
It is important to note that the hydrogenation of the aromatic rings to form the decahydronaphthalene structure will significantly alter the physical properties of the molecule, including its melting point.
Experimental Protocol for Melting Point Determination
The following protocol outlines the standard procedure for determining the melting point of a crystalline organic solid, such as a purified sample of cis- or trans-decahydro-1-naphthylacetic acid, using a digital melting point apparatus.
I. Sample Preparation
-
Ensure Purity: The sample must be pure and completely dry. Impurities can depress and broaden the melting point range. If necessary, recrystallize the sample from a suitable solvent to achieve high purity.
-
Sample Pulverization: Finely pulverize a small amount of the crystalline sample on a watch glass using a spatula. This ensures uniform packing and heat transfer within the capillary tube.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the pulverized sample to collect a small amount of material. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.
II. Melting Point Measurement
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Rapid Heating (Initial Run): For an unknown sample, it is efficient to first perform a rapid determination to find an approximate melting range. Set a fast ramp rate (e.g., 10-20 °C/minute).
-
Precise Determination: Based on the approximate melting point, prepare a new sample. Set the starting temperature of the apparatus to about 20 °C below the expected melting point.
-
Slow Heating Ramp: Once the temperature is near the expected melting point, reduce the heating rate to 1-2 °C/minute. This slow ramp rate is crucial for an accurate determination.
-
Observation and Recording: Observe the sample closely. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample. A pure compound should exhibit a sharp melting range of 1-2 °C.
III. Post-Measurement
-
Cooling: Allow the apparatus to cool down before performing another measurement.
-
Data Logging: Record the observed melting point range in a laboratory notebook, specifying the sample identity and any relevant observations.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key stages of sample preparation, measurement, and post-measurement for determining the melting point of a crystalline solid.
Logical Relationship of Stereoisomerism and Melting Point
Chromatographic retention times of decalin isomers vs naphthalene analogs
Executive Summary & Core Directive
The central challenge in analyzing decalin isomers (decahydronaphthalene) alongside naphthalene analogs lies in the fundamental inversion of retention mechanisms between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), compounded by a critical detection blind spot in LC workflows.
While GC separates these compounds primarily by boiling point (volatility), Reversed-Phase HPLC (RP-HPLC) separates them by hydrophobicity (LogP). Consequently, the elution order is often reversed between the two modalities. Furthermore, while naphthalene and tetralin are UV-active, decalin isomers are UV-transparent, leading to frequent "false negative" results in standard drug development assays if Refractive Index (RI) or Charged Aerosol Detection (CAD) is not employed.
This guide provides the definitive retention data, mechanistic explanations, and validated protocols for the separation of Naphthalene , Tetralin (1,2,3,4-tetrahydronaphthalene), trans-Decalin , and cis-Decalin .
Mechanistic Basis of Separation
Structural & Physicochemical Drivers
The separation logic is dictated by the stereochemistry of the fused ring system.
-
Naphthalene: Planar, aromatic, high boiling point, moderate hydrophobicity.
-
Tetralin: Partially hydrogenated, "half-chair" conformation.
-
trans-Decalin: Fused rings locked in a rigid, flat chair-chair conformation. Lower boiling point due to efficient packing but lower London dispersion forces compared to cis.
-
cis-Decalin: Fused rings in a flexible, "tent-like" or buckled conformation. Higher boiling point and density.
| Compound | Structure | Boiling Point (°C) | LogP (Hydrophobicity) | UV Cutoff |
| trans-Decalin | Bicyclic (Flat) | 187.3 | ~4.6 | < 200 nm (Transparent) |
| cis-Decalin | Bicyclic (Bent) | 195.8 | ~4.6 | < 200 nm (Transparent) |
| Tetralin | Aromatic/Cyclic | 207.6 | ~3.9 | ~270 nm |
| Naphthalene | Aromatic (Planar) | 218.0 | ~3.3 | 220, 275 nm |
The "Retention Inversion" Effect
-
In GC (Non-Polar): Retention follows Boiling Point.
-
Order:Trans-Decalin < Cis-Decalin < Tetralin < Naphthalene
-
-
In HPLC (C18): Retention follows Hydrophobicity (LogP).
-
Order:Naphthalene < Tetralin < Decalins (Decalins elute much later).
-
Gas Chromatography (GC) Performance Guide
Status: The Gold Standard for Decalin Analysis.
Retention Behavior (Non-Polar Columns)
On 100% Dimethylpolysiloxane columns (e.g., DB-1, HP-1, CP-Sil 5 CB), the elution order is strictly determined by vapor pressure. Trans-decalin, being the most volatile, elutes first.
Experimental Data (Kovats Retention Indices - RI):
| Compound | DB-1 / HP-1 (Non-Polar) RI | DB-Wax (Polar) RI | Elution Order (Non-Polar) |
| trans-Decalin | 1057 - 1065 | ~1090 | 1 (Fastest) |
| cis-Decalin | 1086 - 1095 | ~1130 | 2 |
| Tetralin | 1185 - 1200 | ~1450 | 3 |
| Naphthalene | 1195 - 1210 | ~1750 | 4 (Slowest) |
Analyst Note: On some non-polar columns, Tetralin and Naphthalene can co-elute or elute very closely. A slightly more polar column (like a DB-5 or DB-XLB) or a slower temperature ramp is recommended to resolve the aromatic pair, but the decalins are always easily resolved from the aromatics.
Validated GC-FID Protocol
-
Column: DB-1 or DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split (50:1), 250°C.
-
Detector: FID, 300°C (Mass Spec is also suitable; m/z 138 for decalins).
-
Oven Program:
-
Hold at 60°C for 2 min.
-
Ramp 10°C/min to 160°C.
-
Ramp 20°C/min to 280°C.
-
Hold 5 min.
-
HPLC Performance Guide
Status: High Risk of False Negatives. Requires Specialized Detection.
The Detection Trap
Standard drug development HPLC utilizes UV/Vis detection (Diode Array) at 210–254 nm.
-
Naphthalene/Tetralin: Strong signal.
-
Decalins: Zero signal. They are saturated hydrocarbons.
-
Solution: You must use Refractive Index (RI), Evaporative Light Scattering (ELSD), or Charged Aerosol Detection (CAD).
Retention Behavior (Reversed Phase C18)
Because Decalin is significantly more hydrophobic (LogP 4.6) than Naphthalene (LogP 3.3), it interacts strongly with the C18 chains.
-
Mobile Phase: High organic content is required (e.g., 85-90% Acetonitrile) to elute decalins in a reasonable time.
-
Elution Order: Naphthalene elutes first, followed by Tetralin, then the Decalins.
-
Isomer Separation: Separation of cis and trans decalin on C18 is difficult due to similar hydrophobicity. Specialized "Shape Selective" C18 columns (polymeric C18 or high-carbon load) are required to distinguish the planar trans from the buckled cis.
Experimental Data (C18 Column, 90% ACN/Water):
| Compound | Retention Factor (k') | Detection Mode |
| Naphthalene | Low (k' ~ 1-2) | UV (254 nm) |
| Tetralin | Moderate | UV (254 nm) |
| Decalins (cis/trans) | High (k' > 5) | RI / ELSD Only |
Visualizing the Separation Logic
The following diagram illustrates the hydrogenation pathway and the divergence in chromatographic behavior.
Caption: Mechanistic inversion of elution order between GC (volatility-driven) and HPLC (hydrophobicity-driven).
References
-
NIST Chemistry WebBook. Decahydronaphthalene (cis and trans) Thermochemical Data and Retention Indices.[1] National Institute of Standards and Technology. Link
-
Agilent Technologies. Separation of Impurities in Tetralin using GC-FID (Application Note A00172). Agilent.com.[2] Link
-
PubChem. Compound Summary: Decahydronaphthalene (CID 7044).[3] National Center for Biotechnology Information. Link
-
Phenomenex. HPLC Detection of Non-Chromophoric Compounds: A Guide to RI and ELSD. Phenomenex Technical Guides. Link
-
MDPI (Processes). Separation of Decalin Fluorination Products and Physicochemical Data. Processes 2023, 11, 3197. Link
Sources
Safety Operating Guide
Personal protective equipment for handling (Decahydro-naphthalen-1-YL)-acetic acid
Executive Summary & Risk Context
(Decahydro-naphthalen-1-yl)-acetic acid (also known as Decalin-1-acetic acid) presents a unique safety profile that distinguishes it from common laboratory acids. Unlike simple mineral acids, this molecule combines a corrosive carboxylic acid head with a highly lipophilic decahydronaphthalene (decalin) tail .
The "Trojan Horse" Hazard: From a toxicological perspective, the decalin moiety acts as a permeation enhancer. While the acidity causes local tissue damage, the lipophilic tail facilitates rapid transport across the stratum corneum (the skin's lipid barrier). Consequently, dermal exposure can result in deeper tissue injury than equivalent concentrations of acetic acid alone.
Core Safety Directive: Treat this compound as a Skin Corrosive (Category 1B) and a Severe Eye Irritant (Category 1) . Do not underestimate it based on its organic nature.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling >50 mg of substance.
| PPE Category | Standard Specification | Scientific Rationale |
| Hand Protection | Double-Gloving Strategy Inner: Nitrile (4 mil)Outer: Nitrile (minimum 5-8 mil) or Neoprene | The decalin ring is a hydrocarbon solvent analog. Thin nitrile can swell or degrade upon prolonged contact with concentrated solutions, allowing acid breakthrough. Double gloving creates a sacrificial barrier. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 D3 rating) | Safety glasses are insufficient. The acidic nature poses a risk of irreversible corneal opacity. Goggles seal against vapors and accidental splashes.[1] |
| Respiratory | Fume Hood (Primary) N95/P100 (Secondary) | Required if handling fine powder or heating solutions. Inhalation of organic acid mists causes severe respiratory tract irritation. |
| Body Defense | Chemical-Resistant Lab Coat (Polypropylene/PE coated) | Standard cotton coats absorb lipophilic acids, holding them against the skin. A non-absorbent apron is recommended for liquid transfers. |
PPE Decision Logic (Visualization)
The following decision tree illustrates the required safety posture based on the state of the material (Solid vs. Solution).
Figure 1: PPE Decision Matrix based on physical state and associated permeation risks.
Operational Protocols
A. Weighing & Transfer
The hydrophobic nature of the decalin ring often results in static charge buildup on the solid powder, causing it to "jump" or disperse unexpectedly.
-
Static Control: Use an antistatic gun or polonium strip near the balance if the powder is flighty.
-
Containment: Weigh inside a tared vial rather than on weighing paper to minimize transfer steps.
-
Clean-Up: Immediately wipe the balance area with a saturated sodium bicarbonate wipe, followed by water, to neutralize any invisible acidic residue.
B. Solubilization
(Decahydro-naphthalen-1-yl)-acetic acid is sparingly soluble in water but highly soluble in organic solvents (DMSO, Dichloromethane, Ethanol).
-
Protocol: Add solvent slowly to the solid.
-
Exotherm Warning: While not as violent as mineral acids, dissolution in basic buffers (e.g., 1M NaOH) will generate heat. Cool the receiving vessel on ice if preparing >100mL of buffered solution.
Emergency Response & Disposal
Accidental Exposure[2]
-
Skin Contact:
-
Immediacy: Do not wait for pain. The lipophilic tail may delay the sensation of burning while the acid penetrates.
-
Wash: Flush with lukewarm water for 15 minutes.
-
Soap: Use a mild soap (surfactant) to help remove the lipophilic decalin residue; water alone may bead off.
-
-
Eye Contact: Flush for 15 minutes holding eyelids open. Seek immediate ophthalmological monitoring.
Waste Disposal[3][4][5]
-
Segregation: Do not mix with oxidizing agents (e.g., Nitric acid, Peroxides). The decalin ring is oxidizable and can form unstable species or generate heat.
-
Stream: Dispose of as "Organic Acid Waste" or "Corrosive Flammable Waste" depending on the carrier solvent.
Spill Response Workflow
Figure 2: Immediate response logic for laboratory-scale spills.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7044, Decalin. Retrieved from [Link]
- Context: Establishes the lipophilic and irritant nature of the decahydronaphthalene moiety.
-
Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved from [Link]
-
American Chemical Society (ACS). Safety in Academic Chemistry Laboratories. Retrieved from [Link]
- Context: Guidelines for handling organic acids and spill neutraliz
-
European Chemicals Agency (ECHA). C&L Inventory: 1-Naphthaleneacetic acid. Retrieved from [Link]
- Context: Used as a structural analog to determine likely hazard classific
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
